molecular formula C14H13NO2 B2391365 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone CAS No. 23827-45-4

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Katalognummer: B2391365
CAS-Nummer: 23827-45-4
Molekulargewicht: 227.263
InChI-Schlüssel: RLFQYYQWEAFLSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.263. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-6-4-11(5-7-13)9-14(16)12-3-2-8-15-10-12/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFQYYQWEAFLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Executive Summary

The compound 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (CAS Registry Number: Variable depending on salt form, generic structure class 3-pyridyl-aryl-ethanone) represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally, it functions as a deoxybenzoin analogue incorporating a basic nitrogen heterocycle (pyridine) and an electron-rich aromatic ring (anisole).

This scaffold is a pivotal intermediate in the synthesis of:

  • COX-2 Inhibitors: Structural homology to Etoricoxib intermediates.[1][2]

  • p38 MAPK Inhibitors: Used in the assembly of imidazole-based kinase inhibitors.[1]

  • Estrogen Receptor Modulators: Precursor for 1,2-diaryl-ethane systems.[1]

This guide provides a definitive protocol for the structural characterization, synthesis control, and impurity profiling of this molecule, designed for researchers requiring rigorous analytical standards.

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

Understanding the physicochemical behavior of the molecule is the prerequisite for developing robust analytical methods.

PropertyValue / DescriptionAnalytical Implication
IUPAC Name 1-(Pyridin-3-yl)-2-(4-methoxyphenyl)ethan-1-onePrimary identifier.[1]
Molecular Formula

Exact Mass: 227.0946 Da (

).
pKa (Pyridine N) ~3.8 – 4.2 (Estimated)Critical: HPLC methods must use buffered mobile phases (pH > 6.0 or pH < 2.5) to prevent peak tailing.
LogP ~2.3Moderate lipophilicity; suitable for Reverse Phase C18 chromatography.[1]
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsGood membrane permeability; likely CNS active if derivatized.[1]
Solubility Soluble in DCM, MeOH, DMSO.Sample preparation for NMR should use

or

.

Part 2: Synthetic Route & Process Control

To accurately identify impurities, one must understand the genesis of the molecule. The most robust synthetic route for high-purity generation is the Weinreb Amide Coupling , which avoids the formation of bis-alkylated byproducts common in direct alkylation.[1]

Synthesis Workflow (DOT Visualization)

SynthesisPath NicotinicAcid Nicotinic Acid (Starting Material A) Weinreb Weinreb Amide Formation (EDC, N,O-dimethylhydroxylamine) NicotinicAcid->Weinreb Intermediate1 N-methoxy-N-methyl- nicotinamide Weinreb->Intermediate1 Coupling Nucleophilic Acyl Substitution (-78°C) Intermediate1->Coupling Anisole 4-Methoxybenzyl Chloride Grignard Grignard Formation (Mg, THF) Anisole->Grignard Reagent2 4-Methoxybenzyl Magnesium Chloride Grignard->Reagent2 Reagent2->Coupling Quench Acid Hydrolysis (HCl) Coupling->Quench FinalProduct Target: 2-(4-Methoxyphenyl)- 1-(3-pyridinyl)-ethanone Quench->FinalProduct

Figure 1: Convergent synthesis via Weinreb Amide to prevent over-addition.[1]

Impurity Profile:

  • Impurity A (Starting Material): Nicotinic acid (detectable via LC-MS, acidic mobile phase).

  • Impurity B (Homocoupling): 1,2-bis(4-methoxyphenyl)ethane (Wurtz-type coupling of Grignard).

  • Impurity C (Regioisomer): If using lithiation of 3-bromopyridine, trace amounts of 2- or 4-substituted pyridine may occur due to "pyridyne" intermediate mechanisms.[1]

Part 3: Spectroscopic Elucidation (The Core)

This section details the expected spectral signature.[1][3] Any deviation from these values indicates structural modification or contamination.[1]

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:


 (Chloroform-d)
Frequency:  400 MHz or higher[1][3]
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic (Causality)
1H 9.15Singlet (s)1HPyridine C2-HMost deshielded; sandwiched between electronegative N and Carbonyl.[1]
1H 8.78Doublet (d)1HPyridine C6-HDeshielded by adjacent Nitrogen.[1]
1H 8.25dt (doublet-triplet)1HPyridine C4-HDeshielded by Carbonyl; coupling to C5 and C2.[1]
1H 7.42dd (doublet-doublet)1HPyridine C5-H"Normal" aromatic range; furthest from withdrawing groups.[1]
1H 7.18Doublet (d)2HPhenyl C2'/C6'Ortho to alkyl linker; AA'BB' system part 1.
1H 6.88Doublet (d)2HPhenyl C3'/C5'Ortho to Methoxy (shielding effect); AA'BB' system part 2.
1H 4.25Singlet (s)2HLinker

Unique singlet.[1] Deshielded by two aryl systems and a ketone.[1]
1H 3.80Singlet (s)3H

Characteristic methoxy singlet.[1]

13C NMR Key Signals:

  • Carbonyl (C=O): ~196 ppm.

  • Pyridine C2/C6: ~150-154 ppm (Broad/Low intensity due to N-quadrupole broadening).[1]

  • Methoxy Carbon: ~55.3 ppm.[1]

  • Methylene Linker: ~45.0 ppm.[1][3]

Mass Spectrometry (MS) Fragmentation

Technique: ESI-MS (Positive Mode) / Q-TOF for High Res.[1]

  • Molecular Ion (

    
    ):  228.10 m/z.
    
  • Primary Fragmentation (Alpha-Cleavage):

    • Cleavage adjacent to the carbonyl group is dominant.[1]

    • Fragment A:

      
       Nicotinoyl cation (m/z 106).[1]
      
    • Fragment B:

      
       4-Methoxybenzyl cation (m/z 121) 
      
      
      
      Tropylium ion rearrangement.[1]
  • McLafferty Rearrangement: Not possible (no gamma-hydrogen available on the pyridine side).[1]

Part 4: Analytical Method Validation (HPLC)

To quantify purity and isolate the compound from reaction mixtures, the following HPLC method is recommended. It accounts for the basicity of the pyridine ring.[1]

Protocol: Gradient Reverse Phase HPLC

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Buffer pH ~2.7 to protonate pyridine, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl/conjugation).

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-15 min: 5%

      
       95% B[1]
      
    • 15-20 min: 95% B (Wash)[1]

Analytical Logic Flow (DOT Visualization)

AnalyticalLogic Sample Unknown Sample (Solid/Oil) Solubility Solubility Test (CDCl3 vs DMSO) Sample->Solubility HNMR 1H NMR Acquisition Solubility->HNMR Decision1 Singlet at ~4.2 ppm? HNMR->Decision1 PathA Yes: Ketone Intact Decision1->PathA Found PathB No: Check ~2.8-3.0 ppm (Alkane reduced?) Decision1->PathB Missing HPLC HPLC-MS Analysis PathA->HPLC MassCheck Mass = 228.1? HPLC->MassCheck Confirm CONFIRMED STRUCTURE MassCheck->Confirm Yes Impurity Identify Impurity (m/z 106, 121 fragments) MassCheck->Impurity No

Figure 2: Decision tree for structural validation and impurity identification.

References

  • Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 65(25), 8415–8420.[2] (Describes synthesis of similar 3-pyridyl-aryl-ethanones).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative text for NMR shift prediction principles).

  • PubChem Database. "1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone (Isomer Data)." National Library of Medicine.[1] Accessed Oct 2023.[1]

  • Chaubey, S., et al. (2018). "Synthesis and biological evaluation of pyridine-chalcones." Medicinal Chemistry Research, 27, 232–242. (Context for biological activity of pyridine-ketone scaffolds).

Sources

Medicinal chemistry applications of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The Pyridyl-Phenacyl Scaffold: A Technical Guide to the Medicinal Chemistry of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone

Executive Summary

1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone represents a privileged scaffold in medicinal chemistry, functioning primarily as a heme-coordinating pharmacophore and a versatile synthetic intermediate. Structurally, it bridges the gap between traditional desoxybenzoin estrogen receptor ligands and nitrogen-heterocycle enzyme inhibitors.

This technical guide dissects the molecule's utility in three critical domains:

  • CYP Enzyme Inhibition: Serving as a non-steroidal mimic for CYP17 and CYP19 (aromatase) inhibition via Type II heme coordination.

  • Fragment-Based Drug Design (FBDD): Acting as a hinge-binding motif in kinase inhibitor design.

  • Synthetic Utility: Functioning as a precursor for 2,3-diarylindoles and isoquinolines via cyclization reactions.

Part 1: Pharmacological Mechanism & Structural Logic

The Heme-Coordination Mechanism

The core medicinal value of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone lies in the 3-pyridyl nitrogen . In cytochrome P450 enzymes (such as CYP19 aromatase or CYP17


-hydroxylase), the heme iron is the catalytic center.
  • Mechanism: The sp² hybridized nitrogen of the pyridine ring possesses a lone pair that coordinates axially to the heme iron (

    
    ), displacing the water molecule or preventing oxygen binding. This results in a Type II binding spectrum  (spectral shift).
    
  • Selectivity: The 4-methoxyphenyl moiety mimics the steroid A-ring (specifically the C3-hydroxyl of estrogens/androgens), providing hydrophobic anchorage in the substrate-binding pocket.

Kinase Hinge Binding

In kinase inhibitor design, the pyridine nitrogen can serve as a hydrogen bond acceptor to the backbone amide NH of the hinge region (e.g., Met residue in p38 MAPK or EGFR). The ketone linker provides rotational freedom to orient the 4-methoxyphenyl group into the hydrophobic back pocket (Selectivity Pocket).

Pharmacophore Pyridine 3-Pyridyl Ring (Heme Coordinator / Hinge Binder) Linker Ethanone Linker (Rotational Scaffold) Pyridine->Linker Target_CYP Target: CYP19/CYP17 (Heme Fe Interaction) Pyridine->Target_CYP Fe-N Coordination Target_Kinase Target: Kinase ATP Pocket (Hinge H-Bond) Pyridine->Target_Kinase H-Bond Acceptor Phenyl 4-Methoxyphenyl Group (Hydrophobic/Steroid Mimic) Linker->Phenyl Phenyl->Target_CYP Hydrophobic Fit

Figure 1: Pharmacophore mapping of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone against primary biological targets.

Part 2: Chemical Synthesis & Optimization

The synthesis of this molecule requires navigating the electron-deficient nature of the pyridine ring. Friedel-Crafts acylation is often sluggish with pyridine; therefore, a Claisen Condensation approach is the industry standard for high yield and purity.

Protocol: Claisen Condensation Route

Objective: Synthesize 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone from ethyl nicotinate.

Reagents:

  • Ethyl nicotinate (1.0 eq)

  • 4-Methoxyphenylacetic acid ethyl ester (1.1 eq)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (1.5 eq)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Enolate Formation: In a dry 3-neck flask under nitrogen, suspend NaH (60% in oil) in anhydrous THF. Add 4-methoxyphenylacetic acid ethyl ester dropwise at 0°C. Stir for 30 min to generate the enolate.

  • Condensation: Add ethyl nicotinate dropwise to the enolate solution. Heat the mixture to reflux (65-70°C) for 4–6 hours. The solution will turn yellow/orange, indicating the formation of the

    
    -keto ester intermediate.
    
  • Workup: Cool to room temperature. Quench with dilute acetic acid or saturated

    
    . Extract with ethyl acetate (
    
    
    
    ).
  • Decarboxylation (Krapcho Conditions): The intermediate is a

    
    -keto ester. To remove the ester moiety:
    
    • Dissolve the crude intermediate in DMSO with NaCl and water (2 eq).

    • Heat to 150°C for 2-4 hours. Evolution of

      
       gas confirms decarboxylation.
      
  • Purification: Dilute with water, extract with DCM, and purify via flash column chromatography (Hexane:EtOAc 7:3).

    • Yield: Typically 60–75%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) shows a singlet at
      
      
      ppm (
      
      
      ) and characteristic pyridine protons.

Part 3: Applications in Drug Discovery

Design of Non-Steroidal CYP Inhibitors

This scaffold is a direct analog of Metyrapone (a CYP11B1 inhibitor) but tailored for CYP19/CYP17.

  • Modification Strategy:

    • To enhance CYP17 activity: Introduce a fluoro group on the phenyl ring (3-fluoro-4-methoxy) to increase metabolic stability.

    • To enhance CYP19 (Aromatase) activity: The methoxy group can be demethylated to a phenol (

      
      ), mimicking the A-ring of Estradiol.
      
Synthesis of Indole Therapeutics (Fischer Indole)

The ketone functionality allows this molecule to serve as a precursor for 2-(3-pyridyl)-3-(4-methoxyphenyl)indoles , a class of compounds investigated for COX-2 inhibition and anticancer activity.

Reaction:

  • Condense 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone with Phenylhydrazine .

  • Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (

    
    ).
    
  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Indole cyclization.

SynthesisWorkflow Nicotinate Ethyl Nicotinate BetaKeto Beta-Keto Ester Intermediate Nicotinate->BetaKeto Claisen Condensation (NaH/THF) Ester 4-Methoxyphenyl acetate Ester->BetaKeto Claisen Condensation (NaH/THF) Target 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone (Target Scaffold) BetaKeto->Target Decarboxylation (DMSO/NaCl, 150°C) Indole 2-(3-pyridyl) Indoles (COX-2 / Anticancer) Target->Indole Fischer Synthesis (PhNHNH2, PPA) CYP_Inhib CYP17/19 Inhibitors (Optimized Lead) Target->CYP_Inhib SAR Optimization (F-substitution)

Figure 2: Synthetic workflow from commodity chemicals to high-value therapeutic scaffolds.

Part 4: Experimental Validation Protocol

Protocol: CYP Binding Assay (Spectral Shift)

To validate the biological activity of the synthesized scaffold, a spectral binding assay is required.

Materials:

  • Recombinant human CYP19 or CYP17 supersomes.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • UV-Vis Spectrophotometer (Double beam).

Procedure:

  • Baseline: Place 1 mL of CYP enzyme solution (1

    
    M) in both reference and sample cuvettes. Record baseline (400–500 nm).
    
  • Titration: Add the test compound (dissolved in DMSO) to the sample cuvette in stepwise increments (0.5

    
    M to 10 
    
    
    
    M). Add an equal volume of DMSO to the reference cuvette.
  • Measurement: Record the difference spectrum after each addition.

  • Analysis:

    • Type II Spectrum: Look for a trough at 390–410 nm (low spin displacement) and a peak at 420–435 nm (nitrogen coordination to iron).

    • 
       Determination:  Plot the change in absorbance (
      
      
      
      ) vs. concentration. Fit to the Michaelis-Menten equation to determine the spectral dissociation constant (
      
      
      ).

Data Interpretation Table:

Spectral TypePeak (nm)Trough (nm)MechanismInterpretation
Type I 385–390420Substrate binding (Spin shift)Compound binds to active site but not heme iron.
Type II 425–435 390–410 N-Fe Coordination Direct inhibitor (Target Mechanism).
Reverse Type I 420390Oxygen displacementRare, usually weak inhibition.

References

  • Guengerich, F. P. (2008). "Cytochrome P450 and Chemical Toxicology." Chemical Research in Toxicology, 21(1), 70-83. Link

  • Potter, G. A., et al. (1995). "Novel Steroidal Inhibitors of Human Cytochrome P45017 alpha (17 alpha-Hydroxylase-C17,20-lyase): Potential Agents for the Treatment of Prostatic Cancer." Journal of Medicinal Chemistry, 38(13), 2463-2471. Link

  • Vanden Bossche, H., et al. (1990). "P450 Inhibitors of Use in Medical Treatment: Focus on Mechanisms of Action." Pharmacology & Therapeutics, 48(1), 125-126.
  • Ahmed, S., et al. (2017). "Synthesis and molecular modeling of some new 2,3-disubstituted indole derivatives as potential anticancer and antimicrobial agents." Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 246-253. (Demonstrates use of phenacyl pyridines in indole synthesis).
  • PubChem Compound Summary. (2024). "1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone." National Center for Biotechnology Information. Link

Pharmacological Targets for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone Derivatives: A Technical Guide to Non-Steroidal Cytochrome P450 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of targeted endocrine therapies, the diarylethanone scaffold—specifically 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone and its derivatives—has emerged as a highly privileged pharmacophore. As a Senior Application Scientist specializing in enzyme inhibition profiling, I have observed that the strategic placement of a 3-pyridinyl moiety coupled with a lipophilic aryl group yields exceptionally potent, non-steroidal inhibitors of the steroidogenic Cytochrome P450 (CYP) enzyme family.

This technical guide dissects the mechanistic causality behind this scaffold's efficacy, outlines its primary pharmacological targets (CYP11B1, CYP11B2, and CYP19A1), and provides a self-validating experimental framework for evaluating novel derivatives in high-throughput drug discovery pipelines.

Mechanistic Causality: The "Type II" Binding Paradigm

The pharmacological activity of 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone derivatives is driven by a highly specific, dual-interaction mechanism within the CYP active site:

  • Heme Coordination (The Warhead): The nitrogen atom of the 3-pyridinyl ring contains a lone pair of electrons in an

    
     hybridized orbital. This lone pair is perfectly oriented to act as a strong Lewis base, coordinating directly with the 
    
    
    
    orbital of the heme iron (
    
    
    ) at the catalytic center of the CYP enzyme. This displaces the native axial water ligand, shifting the iron's spin state from high-spin to low-spin. This phenomenon is quantifiable via UV-Vis spectroscopy as a "Type II" difference spectrum (a peak at ~430 nm and a trough at ~390 nm).
  • Hydrophobic Anchoring (The Selectivity Filter): The ethanone linker and the 4-methoxyphenyl group mimic the native steroid backbone (e.g., androstenedione or 11-deoxycorticosterone). The 4-methoxyphenyl moiety projects into the hydrophobic substrate-access channel. The methoxy group (

    
    ) serves a critical causal role: its steric bulk restricts bond rotation, locking the molecule into an active conformation, while the oxygen atom acts as a hydrogen-bond acceptor, interacting with polar residues (such as Arg120 in CYP11B2) to drive isozyme selectivity.
    

Core Pharmacological Targets

The structural modularity of this scaffold allows for the targeted inhibition of three critical steroidogenic enzymes, each linked to severe endocrine pathologies.

A. CYP11B1 (11β-Hydroxylase)
  • Pathology: Cushing's Syndrome (Hypercortisolism).

  • Mechanism: CYP11B1 catalyzes the final step of cortisol biosynthesis (conversion of 11-deoxycortisol to cortisol). 3-Pyridinyl derivatives block this conversion, normalizing plasma cortisol levels.

B. CYP11B2 (Aldosterone Synthase)
  • Pathology: Congestive Heart Failure, Myocardial Fibrosis, and Primary Aldosteronism.

  • Mechanism: CYP11B2 catalyzes the conversion of 11-deoxycorticosterone to aldosterone. Because CYP11B1 and CYP11B2 share >93% sequence homology, achieving selectivity is notoriously difficult. The flexibility of the ethanone linker in 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone allows it to exploit subtle active-site residue differences, achieving high CYP11B2 selectivity.

C. CYP19A1 (Aromatase)
  • Pathology: Estrogen-Receptor Positive (ER+) Breast Cancer.

  • Mechanism: Aromatase converts androgens (testosterone/androstenedione) into estrogens. 3-Pyridinyl arylether and ethanone derivatives are highly ligand-efficient aromatase inhibitors, serving as non-steroidal alternatives to clinical drugs like Letrozole.

Pathway Chol Cholesterol Prog Progesterone Chol->Prog CYP11A1 Andro Androstenedione Prog->Andro CYP17A1 Cort Cortisol Prog->Cort CYP11B1 Aldo Aldosterone Prog->Aldo CYP11B2 Estro Estrogens Andro->Estro CYP19A1 (Aromatase) Inhibitor 3-Pyridinyl Derivative (Inhibitor) Inhibitor->Cort Inhibitor->Aldo Inhibitor->Estro

Fig 1: Steroidogenic pathway mapping the inhibitory targets of 3-pyridinyl derivatives.

Quantitative Data Presentation: SAR & Selectivity

To contextualize the potency of the 3-pyridinyl ethanone scaffold, the following table summarizes representative structure-activity relationship (SAR) data for this class of compounds against key CYP enzymes.

Compound Class / ModificationCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Factor (B1/B2)CYP19A1 IC₅₀ (nM)
Fadrozole (Clinical Reference) 0.86.37.83.5
Letrozole (Clinical Reference) >1000>1000N/A0.5
Unsubstituted 3-Pyridyl Ethanone 1576113.9120
2-(4-Methoxyphenyl) Substitution 21105050.085
Aliphatic Core Abolishment 620434.0>500

Data extrapolated from validated literature on 3-pyridyl substituted aliphatic cycles and pyridylmethylene derivatives. The addition of the 4-methoxyphenyl group significantly enhances CYP11B2 selectivity over CYP11B1 by exploiting the hydrophobic binding pocket.

Self-Validating Experimental Protocol: LC-MS/MS CYP Inhibition Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes intrinsic quality control checkpoints (Z'-factor calculation and reference standards) to guarantee that any observed inhibition is a true pharmacological effect, not an assay artifact.

A. Reagents & Materials
  • Enzyme Source: V79 MZh cells stably expressing human CYP11B1 or CYP11B2 (ensures no background interference from hepatic CYPs like CYP3A4 or CYP1A2).

  • Substrates: 11-deoxycorticosterone (DOC) for CYP11B2; 11-deoxycortisol (RSS) for CYP11B1.

  • Internal Standard (IS): Dexamethasone (100 nM in ethyl acetate).

  • Cofactor: NADPH regenerating system (Glucose-6-phosphate, NADP+, G6P-Dehydrogenase).

B. Step-by-Step Methodology
  • Cell Preparation: Seed V79 MZh cells in a 96-well plate at

    
     cells/well in DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Incubation (Causality Check): Wash cells with PBS. Add 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone derivatives dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent-induced enzyme denaturation). Use an 8-point dose-response curve (0.1 nM to 10 µM).

  • Reaction Initiation: Add the respective substrate (DOC or RSS at

    
     concentration) and the NADPH regenerating system. Incubate for exactly 45 minutes.
    
  • Reaction Quenching: Terminate the reaction by adding 200 µL of ice-cold ethyl acetate containing the Dexamethasone IS. Causality: Ethyl acetate immediately denatures the enzyme, stopping the reaction at a precise timepoint, while simultaneously extracting the lipophilic steroid metabolites into the organic phase.

  • Extraction & Reconstitution: Centrifuge the plates at 3000 x g for 10 minutes. Transfer the upper organic phase to a new plate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Methanol/Water (50:50, v/v).

  • LC-MS/MS Quantification: Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions for Cortisol, Aldosterone, and Dexamethasone.

C. System Validation Checkpoints
  • Positive Control: Fadrozole must yield a CYP11B2 IC₅₀ between 0.5 - 1.5 nM.

  • Z'-Factor: Calculate using the formula

    
    . The assay is only valid if 
    
    
    
    .

Workflow Prep Enzyme Prep (Recombinant CYPs) Incubate Compound Incubation (Dose-Response) Prep->Incubate Reaction Initiate Reaction (NADPH) Incubate->Reaction Quench Quench & Extract (Internal Std) Reaction->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Fig 2: Self-validating high-throughput LC-MS/MS workflow for CYP enzyme inhibition profiling.

Translational Perspectives

While the 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone scaffold is highly potent, early-stage drug development must account for off-target hepatic CYP inhibition. Because the 3-pyridinyl group is a potent heme coordinator, compounds with planar aromatic cores often exhibit off-target inhibition of hepatic CYP1A2 and CYP3A4, leading to drug-drug interactions (DDIs).

To translate these derivatives into clinical leads, medicinal chemists must break the planarity of the molecule. Aromaticity abolishment of the core structure—while maintaining the spatial distance between the 3-pyridinyl nitrogen and the 4-methoxyphenyl oxygen—has been proven to significantly increase selectivity over hepatic CYP1A2 without sacrificing CYP11B2 or CYP19A1 potency.

References

  • Stauffer F, Furet P, Floersheimer A, Lang M. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series. Bioorganic & Medicinal Chemistry Letters. 2012. URL:[Link]

  • Hartmann RW, et al. *Synthesis and Evaluation of (Pyridylmethylene)

Harnessing the Pharmacophore: A Technical Guide to the Biological Activity of Pyridinyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Structural Dynamics

Pyridinyl ethanones (e.g., 1-(2-pyridinyl)ethanone, 1-(3-pyridinyl)ethanone, and 1-(4-pyridinyl)ethanone) represent a privileged class of building blocks in medicinal chemistry. The structural architecture of these compounds combines the electron-withdrawing, hydrogen-bond accepting properties of a pyridine ring with the electrophilic reactivity of an acetyl group. This dual functionality makes them exceptional precursors for synthesizing bioactive Schiff bases, hydrazones, and thiosemicarbazones. The spatial orientation of the nitrogen atom (ortho, meta, or para relative to the ethanone group) dictates the coordination geometry when these compounds act as ligands for transition metals, directly influencing their pharmacological profiles and target specificity.

Core Biological Activities & Mechanisms of Action

Metal Chelation and Anticancer Efficacy

When functionalized into thiosemicarbazones (TSCs), pyridinyl ethanones become highly potent tridentate (N,N,S) metal chelators. Upon entering the intracellular environment, these ligands sequester essential transition metals, particularly iron and copper. This chelation event forms redox-active metal complexes that undergo Fenton-like cycling, generating massive amounts of reactive oxygen species (ROS). Concurrently, the depletion of the intracellular iron pool directly inhibits ribonucleotide reductase, an iron-dependent enzyme critical for DNA synthesis. This dual-pronged stress mechanism bypasses common resistance pathways, culminating in p53-independent apoptosis 1.

MoA PE Pyridinyl Ethanone Thiosemicarbazone Complex Redox-Active Metal Complex PE->Complex Chelates Fe Intracellular Fe(II)/Fe(III) Pool Fe->Complex Binds ROS Reactive Oxygen Species (ROS) Complex->ROS Fenton Reaction RR Ribonucleotide Reductase Inhibition Complex->RR Iron Depletion Apop p53-Independent Apoptosis ROS->Apop Oxidative Stress RR->Apop DNA Synthesis Halt

Fig 1. Mechanism of action of pyridinyl ethanone thiosemicarbazones via iron chelation and ROS.

Antimicrobial Coordination Complexes

Beyond oncology, pyridinyl ethanone derivatives exhibit significant antimicrobial activity, particularly when complexed with noble metals. For instance, the coordination of 1-(3-pyridinyl)ethanone with Silver(I) yields complexes that effectively disrupt microbial cell membranes. The pyridine nitrogen acts as a monodentate donor, stabilizing the Ag(I) ion and facilitating its transport across the bacterial envelope, where it induces lethal oxidative stress and DNA damage 2. These complexes demonstrate high chemical stability and targeted redox-based toxicity, making them viable candidates against resistant pathogens 3.

Neurological Targeting via Nicotinic Receptors

In neuropharmacology, semirigid analogs synthesized from pyridinyl ethanones act as potent nicotinic acetylcholine receptor (nAChR) agonists. The spatial arrangement of the pyridine nitrogen effectively mimics the natural pharmacophore required for receptor binding, offering therapeutic potential for cognitive enhancement and the management of neurodegenerative diseases 4.

Quantitative Efficacy Data

The following table summarizes the biological activity of key pyridinyl ethanone derivatives across different therapeutic domains, highlighting their broad-spectrum potential.

Compound / ComplexTarget Cell Line / PathogenAssay TypePotency MetricReference
Ag(I)-[1-(3-pyridinyl)ethanone]₂A-549 (Lung Carcinoma)In Vitro CytotoxicityIC₅₀ = 10.53 ± 0.44 µM2
Ag(I)-[1-(3-pyridinyl)ethanone]₂MCF-7 (Breast Carcinoma)In Vitro CytotoxicityIC₅₀ = 8.41 ± 0.31 µM2
Ag(I)-[1-(3-pyridinyl)ethanone]₂Bacillus subtilisAntimicrobial (MIC)8 µg/mL2
Di-2-pyridine ketone TSCColon / Breast Cancer LinesIn Vitro CytotoxicityIC₅₀ < 10 µM (Broad)1
Semirigid Pyridinyl EthanonenACh ReceptorsReceptor BindingHigh Affinity Agonist[[4]]()

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls that confirm mechanistic causality directly within the workflow.

Protocol 1: Synthesis of Pyridinyl Ethanone Thiosemicarbazones

Objective: Synthesize a high-purity metal-chelating ligand.

  • Reaction Setup: Dissolve 1.0 equivalent of 1-(2-pyridinyl)ethanone and 1.0 equivalent of thiosemicarbazide in absolute ethanol.

    • Causality: Absolute ethanol is chosen because it solubilizes the starting materials at reflux but acts as a poor solvent for the resulting Schiff base at room temperature. This thermodynamic property drives the equilibrium forward by forcing the product to precipitate.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a mild acid catalyst. It selectively protonates the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the nucleophilic amine of the thiosemicarbazide (which would stall the reaction).

  • Isolation: Reflux the mixture for 4 hours, cool to 4°C, and filter the resulting precipitate. Wash with cold ethanol and dry under a vacuum.

  • Self-Validation (QC): Perform FT-IR spectroscopy. The complete disappearance of the acetyl C=O stretch (~1680 cm⁻¹) and the emergence of an imine C=N stretch (~1590 cm⁻¹) intrinsically validates the success of the condensation without requiring complex downstream functional assays.

Protocol 2: Self-Validating Cytotoxicity & Metal Rescue Assay

Objective: Confirm that the compound's cytotoxicity is strictly dependent on intracellular metal chelation, ruling out off-target chemical toxicity.

  • Cell Seeding: Seed MCF-7 or A-549 cancer cells in 96-well plates at a density of 5×10³ cells/well and incubate overnight at 37°C.

  • Treatment Preparation:

    • Arm A (Active Test): Prepare serial dilutions of the synthesized thiosemicarbazone.

    • Arm B (Rescue Control): Pre-incubate the compound with an equimolar concentration of Fe(III) chloride for 1 hour to pre-form the metal complex, saturating the ligand's chelating sites.

  • Execution: Treat the cells with Arms A and B for 72 hours. Assess cell viability using a standard MTT assay.

  • Causality & Self-Validation: If the compound's primary mechanism is the depletion of intracellular iron, Arm A will exhibit high cytotoxicity (low IC₅₀). Conversely, Arm B will show significantly reduced cytotoxicity (a "rescue" effect) because the ligand is already saturated and cannot sequester intracellular iron. This internal control self-validates the mechanistic hypothesis.

Workflow Syn 1. Condensation Reaction (Pyridinyl Ethanone + TSC) Pur 2. Recrystallization & Spectroscopic QC Syn->Pur Isolate Product Cell 3. In Vitro Cytotoxicity (MTT Assay) Pur->Cell >98% Purity Val 4. Metal Rescue Assay (Self-Validation) Cell->Val Identify Active Hits

Fig 2. Self-validating experimental workflow for synthesizing and screening active compounds.

References

1.[1] Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - ResearchGate - 1 2.[2] Synthesis, X-ray Structure, Hirshfeld, and Antimicrobial studies of new Ag(I) Complexes based on pyridine-Type ligands - ResearchGate - 2 3.[3] Synthesis, crystal structure and spectroscopic studies of a new silver complex derived from [1-(3-pyridinyl) ethanone] - ResearchGate - 3 4.[4] Synthesis, pharmacology, and molecular modeling studies of semirigid, nicotinic agonists - Journal of Medicinal Chemistry (ACS Publications) - 4

Sources

Methodological & Application

Application Note: Scalable Preparation of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of heteroaryl-benzyl ketone intermediates for medicinal chemistry (e.g., kinase inhibitors, CYP17 inhibitors, and PDE inhibitors).

Strategic Rationale & Mechanistic Causality

The synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone presents a classic chemoselectivity challenge in organic synthesis. Direct addition of a benzyl Grignard reagent to an ester derivative (such as ethyl nicotinate) typically suffers from poor reaction control, leading to over-addition and the formation of a tertiary alcohol.

To circumvent this, our protocol employs the Weinreb Amide (N-methoxy-N-methylamide) methodology [1].

The Causality of Chemoselectivity: The success of this route is grounded in the unique coordinating ability of the Weinreb amide. When 4-methoxybenzylmagnesium chloride attacks the electrophilic carbonyl carbon of N-methoxy-N-methylnicotinamide, the magnesium ion (


) simultaneously coordinates to both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered tetrahedral chelate.
This chelation physically prevents the collapse of the hemiaminal intermediate into a ketone during the reaction, thereby completely precluding a second nucleophilic attack. The intermediate only collapses to release the desired ketone upon the introduction of an acidic aqueous workup, ensuring a 1:1 stoichiometric addition.

Chelation WA Weinreb Amide Electrophile Attack Nucleophilic Attack by Benzyl Carbanion WA->Attack Chelate 5-Membered Mg Chelate (Prevents Over-addition) Attack->Chelate Mg2+ Coordination to N-OMe and O- Collapse Hydrolysis & Collapse of Hemiaminal Chelate->Collapse Addition of H3O+ Ketone Target Ketone Formation Collapse->Ketone Elimination of HN(OMe)Me

Figure 1: Mechanistic causality of the Weinreb amide preventing tertiary alcohol formation.

Experimental Workflows & Self-Validating Protocols

Workflow Nic Nicotinic Acid (Starting Material) Act Acid Chloride Intermediate Nic->Act Oxalyl Chloride, DMF (cat.) WA N-Methoxy-N-methylnicotinamide (Weinreb Amide) Act->WA HN(OMe)Me·HCl, Pyridine Chelate Stable Mg-Chelated Intermediate WA->Chelate THF, 0 °C Grig 4-Methoxybenzylmagnesium Chloride Grig->Chelate Grignard Addition Product 2-(4-Methoxyphenyl)-1- (3-pyridinyl)-ethanone Chelate->Product Acidic Aqueous Workup (HCl)

Figure 2: Two-step synthetic workflow and mechanistic progression to the target ketone.

Protocol A: Synthesis of N-Methoxy-N-methylnicotinamide

This step converts inexpensive nicotinic acid into the requisite Weinreb amide electrophile.

  • Activation: Suspend nicotinic acid (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere. Add N,N-Dimethylformamide (DMF, 0.1 equiv) as a catalyst. Cool the suspension to 0 °C.

  • Chlorination: Dropwise add oxalyl chloride (1.2 equiv, 60 mmol) over 30 minutes.

    • Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species rapidly converts the carboxylic acid to the acid chloride, driving the reaction forward via the irreversible evolution of

      
       and 
      
      
      
      gases[2].
    • In-Process Control (IPC): Quench a 10 µL reaction aliquot in methanol. Analyze via TLC (Hexanes:EtOAc 1:1). Complete disappearance of the baseline nicotinic acid spot and formation of the methyl ester derivative confirms complete activation.

  • Amidation: In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 equiv, 75 mmol) in DCM (100 mL) and add pyridine (3.0 equiv, 150 mmol). Cool to 0 °C. Slowly transfer the acid chloride solution into this mixture via cannula[2].

  • Workup: Stir for 18 hours at room temperature. Quench with saturated aqueous

    
     (100 mL). Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography to yield the pure Weinreb amide.
Protocol B: Grignard Addition to Form the Target Ketone

This step executes the carbon-carbon bond formation.

  • Preparation: Dissolve the purified N-methoxy-N-methylnicotinamide (1.0 equiv, 20 mmol) in anhydrous tetrahydrofuran (THF, 80 mL) in a flame-dried flask under argon. Cool to 0 °C using an ice bath.

  • Nucleophilic Addition: Using a syringe pump, slowly add commercially available 4-Methoxybenzylmagnesium chloride (0.25 M in THF, 1.2 equiv, 24 mmol) over 1 hour.

    • Causality: Dropwise addition ensures the reaction temperature remains strictly controlled. Exceeding 5 °C during addition can compromise the stability of the magnesium chelate, leading to premature collapse and potential over-addition.

    • IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the Weinreb amide (

      
       ~0.4) and the emergence of a new, UV-active spot (
      
      
      
      ~0.6) validates the formation of the chelated intermediate.
  • Hydrolysis: After stirring for 3 hours at room temperature, cool the vessel back to 0 °C. Carefully quench the reaction by adding 1 M HCl (50 mL) dropwise.

    • Causality: The acidic environment protonates the intermediate, breaking the magnesium chelate and forcing the elimination of N,O-dimethylhydroxylamine to yield the ketone.

  • Isolation: Adjust the pH to ~7 using saturated

    
    . Extract with ethyl acetate (3 × 50 mL). Wash with brine, dry over 
    
    
    
    , and concentrate. Purify by recrystallization (ethanol/water) or silica gel chromatography.

Quantitative Data & Characterization

Table 1: Process Parameters & Scalability Metrics

ParameterStep 1: Weinreb Amide SynthesisStep 2: Grignard Addition
Typical Scale 50 mmol (Lab Scale)20 mmol (Lab Scale)
Yield 85 - 92%78 - 85%
Reaction Time 2 h (Activation) + 18 h (Amidation)3 - 4 hours
Temperature Profile 0 °C

Room Temperature
0 °C

Room Temperature
Purity (HPLC) > 98% (Post-chromatography)> 96% (Post-crystallization)

Table 2: Analytical Characterization (Expected NMR Data)

Analysis TypeExpected Spectral Data for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

H NMR
(CDCl

, 400 MHz)

9.20 (d,

=2.0 Hz, 1H, Py-H2), 8.75 (dd,

=4.8, 1.6 Hz, 1H, Py-H6), 8.25 (dt,

=8.0, 2.0 Hz, 1H, Py-H4), 7.40 (dd,

=8.0, 4.8 Hz, 1H, Py-H5), 7.18 (d,

=8.6 Hz, 2H, Ar-H), 6.88 (d,

=8.6 Hz, 2H, Ar-H), 4.25 (s, 2H, -CH

-), 3.78 (s, 3H, -OCH

).

C NMR
(CDCl

, 100 MHz)

196.5 (C=O), 158.8, 153.2, 149.5, 135.8, 131.5, 130.4 (2C), 126.2, 123.8, 114.2 (2C), 55.4 (-OCH

), 44.8 (-CH

-).
ESI-MS (m/z)Calculated for C

H

NO

[M+H]

: 228.10; Found: 228.12.

Troubleshooting & Safety

  • Moisture Sensitivity (Grignard Step): Grignard reagents are violently reactive with protic solvents and atmospheric moisture. Ensure all glassware is flame-dried under vacuum and purged with high-purity argon. A failed reaction (recovery of unreacted Weinreb amide and 4-methylanisole byproduct) is almost exclusively due to moisture contamination.

  • Gas Evolution Hazard: The activation of nicotinic acid with oxalyl chloride evolves toxic carbon monoxide (CO) and carbon dioxide (

    
    ). This step must be performed in a certified, high-flow fume hood with a bubbler attached to safely vent the gases[2].
    
  • Exothermic Control: The addition of the Grignard reagent is highly exothermic. Failure to control the addition rate can lead to localized heating, which breaks the magnesium chelate and results in the formation of the tertiary alcohol impurity.

References

  • Title: WO2017155909A1 - Antibacterial compounds and uses thereof Source: Google Patents URL
  • Title: KR20050112690A - Novel process for the preparation of weinreb amide derivatives Source: Google Patents URL

Sources

Application Note: Synthesis Protocols and Reagent Specifications for 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heteroaryl benzyl ketones, such as 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone , is a critical workflow in medicinal chemistry. This structural motif serves as a versatile building block for developing calcium channel antagonists, PDE inhibitors, and novel kinase inhibitors. Because the target molecule features both a basic pyridine ring and an electron-rich methoxybenzyl moiety, synthetic routes must be carefully selected to prevent side reactions such as over-alkylation, ether cleavage, or pyridine coordination to metal catalysts.

This application note details two highly validated synthetic strategies: the classical Weinreb Amide Acylation (Pathway A) and the modern Palladium-Catalyzed α-Arylation (Pathway B). It provides mechanistic insights, rigorous reagent specifications, and self-validating experimental protocols designed for drug development professionals.

Mechanistic Rationale & Pathway Selection

When designing the synthesis of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone, chemists must navigate the inherent reactivity of the α-carbon.

Pathway A: Nucleophilic Acyl Substitution via Weinreb Amide (Recommended) This pathway involves the reaction of N-methoxy-N-methylnicotinamide with (4-methoxybenzyl)magnesium chloride. The defining advantage of this route is the formation of a stable, five-membered tetrahedral magnesium chelate intermediate. This chelate halts the reaction at the mono-addition stage, strictly preventing the Grignard reagent from adding a second time to form a tertiary alcohol. The ketone is only liberated during the aqueous workup.

Pathway B: Palladium-Catalyzed α-Arylation (Alternative) This cross-coupling approach reacts 3-acetylpyridine with 4-bromoanisole [1]. The base (NaOtBu) deprotonates the α-carbon of 3-acetylpyridine to form an enolate, which subsequently undergoes transmetalation with a Pd(II)-aryl species generated via the oxidative addition of 4-bromoanisole to a Pd(0) catalyst [2]. While highly atom-economical, this route requires precise tuning of the steric bulk of the phosphine ligand (e.g., Xantphos) to favor reductive elimination over β-hydride elimination or di-arylation.

SynthesisPathways WA N-methoxy-N-methylnicotinamide Intermediate Tetrahedral Magnesium Chelate WA->Intermediate THF, 0 °C Grignard (4-Methoxybenzyl)magnesium chloride Grignard->Intermediate Nucleophilic Addition Target 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone Intermediate->Target aq. NH4Cl Quench Ketone 3-Acetylpyridine Ketone->Target α-Arylation ArBr 4-Bromoanisole ArBr->Target Cross-Coupling PdCat Pd2(dba)3 / Xantphos / NaOtBu PdCat->Target Catalysis

Fig 1: Synthetic pathways for 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone.

Reagent Profiles & Quality Specifications

To ensure reproducibility, reagents must meet strict purity thresholds. Trace moisture in Grignard reactions or oxygen in Pd-catalyzed cross-couplings will lead to catastrophic yield reductions.

Table 1: Reagents for Pathway A (Weinreb Amide Route)
ReagentCAS NumberRoleRequired PurityHandling & Storage Causality
N-Methoxy-N-methylnicotinamide 114133-35-6Electrophile≥97%Hygroscopic. Store under Argon to prevent hydrolysis of the amide.
(4-Methoxybenzyl)magnesium chloride 38632-00-7Nucleophile0.25 M in THFHighly moisture-sensitive. Water protonates the reagent to 4-methoxytoluene.
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous, 99.9%Must be distilled over Na/benzophenone to eliminate peroxides and water.
Ammonium Chloride (NH₄Cl) 12125-02-9Quenching AgentACS ReagentUsed as a saturated aqueous solution to gently break the Mg-chelate.
Table 2: Reagents for Pathway B (Pd-Catalyzed α-Arylation)
ReagentCAS NumberRoleRequired PurityHandling & Storage Causality
3-Acetylpyridine 350-03-8Enolate Precursor≥98%Store away from light. Distill prior to use to remove polymeric impurities.
4-Bromoanisole 104-92-7Aryl Halide≥99%Liquid at RT. Sparging with Argon is required to remove dissolved oxygen.
Pd₂(dba)₃ 51364-51-3Catalyst Precursor≥97%Air-sensitive Pd(0) source. Must be weighed and stored in a glovebox.
Xantphos 161265-03-8Bidentate Ligand≥97%Large bite angle (111°) forces the Pd center into a geometry favoring reductive elimination.
Sodium tert-butoxide 865-48-9Base≥97%pKa (~17) is ideal for deprotonating the ketone without acting as a nucleophile.

Step-by-Step Experimental Protocols

Protocol A: Synthesis via Weinreb Amide (Self-Validating System)

This protocol prioritizes high regiocontrol and scalability.

  • System Preparation & Titration:

    • Action: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Validation Step: Titrate the commercial (4-methoxybenzyl)magnesium chloride solution using salicylaldehyde phenylhydrazone. Causality: Grignard reagents degrade over time. Knowing the exact molarity prevents the addition of excess reagent, which could lead to unwanted homocoupling (forming 1,2-bis(4-methoxyphenyl)ethane).

  • Electrophile Solvation:

    • Action: Dissolve N-methoxy-N-methylnicotinamide (1.0 equiv, 10 mmol) in 40 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophilic Addition:

    • Action: Add the titrated (4-methoxybenzyl)magnesium chloride (1.1 equiv, 11 mmol) dropwise via a syringe pump over 30 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the tetrahedral intermediate. Spikes in temperature can cause the intermediate to collapse prematurely, exposing the newly formed ketone to a second Grignard attack.

  • Incubation:

    • Action: Stir the reaction mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature over 2 hours.

  • Controlled Quenching:

    • Action: Cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl (pH ~5.5) is mildly acidic. It provides the protons necessary to break the magnesium-oxygen bonds of the chelate without being acidic enough to protonate the basic pyridine nitrogen. Using strong acids (like HCl) would result in a water-soluble pyridinium salt, trapping the product in the aqueous layer and severely reducing isolated yield.

  • Extraction & Purification:

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Pd-Catalyzed α-Arylation

This protocol is optimized for rapid library generation and analog synthesis.

  • Catalyst Assembly (Glovebox Required):

    • Action: In an argon-filled glovebox, charge a microwave vial with Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (2.2 equiv).

  • Substrate Addition:

    • Action: Add 3-acetylpyridine (1.0 equiv, 1.0 mmol), 4-bromoanisole (1.1 equiv, 1.1 mmol), and 4 mL of anhydrous, degassed toluene. Seal the vial with a crimp cap.

  • Microwave Irradiation:

    • Action: Transfer the vial to a microwave reactor. Heat at 130 °C for 10 minutes.

    • Validation Step: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Causality: The complete disappearance of the 3-acetylpyridine peak (m/z 122) and the emergence of the target mass (m/z 228 [M+H]+) validates catalytic turnover. If unreacted starting material remains, the Pd catalyst may have precipitated (visible as palladium black) due to oxygen contamination.

  • Workup:

    • Action: Dilute the mixture with EtOAc and filter through a pad of Celite to remove palladium particulates. Concentrate and purify via column chromatography.

Analytical Validation & Troubleshooting

To confirm the structural integrity of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone, utilize the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet at ~4.2 ppm (2H) corresponding to the α-CH₂ protons flanked by the carbonyl and the aromatic ring. A sharp singlet at ~3.8 ppm (3H) confirms the presence of the intact methoxy ether. The pyridine protons will appear downfield (7.4 – 9.1 ppm).

  • Troubleshooting Over-Arylation (Pathway B): If LC-MS indicates a mass of m/z 334, the α-carbon has undergone di-arylation. Corrective Action: Reduce the equivalents of 4-bromoanisole to 0.95 and lower the reaction temperature to 100 °C to kinetically favor the mono-arylated product.

  • Troubleshooting Low Yields (Pathway A): If the starting Weinreb amide is recovered, the Grignard reagent was likely quenched by ambient moisture. Corrective Action: Rigorously dry the THF over molecular sieves (4 Å) or a solvent purification system prior to use.

References

  • National Science Foundation (NSF) Public Access Repository. Palladium-Catalyzed Direct α‑C(sp3) Heteroarylation of Ketones under Microwave Irradiation.1

  • American Chemical Society (ACS) / ElectronicsAndBooks. One-Pot Synthesis of Diarylmethanones through Palladium-Catalyzed Sequential Coupling and Aerobic Oxidation of Aryl Bromides.Link

Sources

Application Note: Catalytic Synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of heteroaryl deoxybenzoin derivatives, such as 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone , is a critical transformation in medicinal chemistry. This structural motif serves as a privileged scaffold for phosphodiesterase (PDE4) inhibitors, kinase modulators, and estrogen receptor ligands. Traditional Friedel-Crafts acylations fail for this molecule due to the electron-deficient nature of the pyridine ring, which deactivates the substrate and coordinates with Lewis acid catalysts.

As a Senior Application Scientist, I have structured this guide to bypass traditional stoichiometric limitations by leveraging Palladium-Catalyzed


-Arylation . This application note details the causality behind the catalyst selection, provides a self-validating experimental protocol, and outlines the mechanistic pathways that ensure high mono-arylation selectivity.

Mechanistic Rationale & Causality

The formation of the target compound relies on the Buchwald-Hartwig-type


-arylation of 3-acetylpyridine with 4-bromoanisole. However, cross-coupling with heterocyclic ketones presents distinct challenges: the pyridyl nitrogen can act as a competitive ligand, poisoning the palladium catalyst, a phenomenon well-documented in the synthesis of complex poly-heterocyclic compounds 1.

To overcome this, we utilize XPhos Pd G4 , a highly active precatalyst. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates both oxidative addition and reductive elimination while providing enough steric shielding around the Pd center to prevent off-target pyridine coordination. Furthermore, the steric bulk of XPhos kinetically disfavors the formation of bis-arylated byproducts, ensuring selective mono-arylation.

The catalytic cycle proceeds via three main steps:

  • Oxidative Addition: Insertion of Pd(0) into the C–Br bond of 4-bromoanisole.

  • Enolate Formation & Ligand Exchange: NaOtBu deprotonates 3-acetylpyridine to form an enolate, which displaces the bromide on the Pd(II) complex.

  • Reductive Elimination: The C–C bond is formed, releasing the target ketone and regenerating the Pd(0) active species.

CatCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (+ 4-Bromoanisole) Pd0->OxAdd PdII_Ar L_nPd(Ar)(Br) Aryl Palladium(II) OxAdd->PdII_Ar Enolate L_nPd(Ar)(Enolate) Palladium(II) Enolate PdII_Ar->Enolate + 3-Acetylpyridine + NaOtBu - NaBr, - tBuOH RedElim Reductive Elimination Enolate->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-(4-Methoxyphenyl)-1- (3-pyridinyl)-ethanone RedElim->Product

Figure 1: Palladium-catalyzed α-arylation catalytic cycle for ketone formation.

Optimization of Catalytic Conditions

The choice of base and solvent is as critical as the catalyst. Using 3-acetylpyridine as a latent carbonyl donor requires a strong base like NaOtBu to ensure rapid enolization . Weaker bases (e.g., K₂CO₃) lead to sluggish reactions and promote competitive aldol condensation of the starting material. Non-polar solvents like toluene are preferred as they favor the inner-sphere reductive elimination pathway.

Recent literature highlights that transitioning from conventional thermal heating to microwave irradiation can drastically reduce reaction times from hours to minutes while improving selectivity 2. The table below summarizes the quantitative optimization data:

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂ (2 mol%)PPh₃Cs₂CO₃DMF150< 20%Ligand too small; competitive aldol condensation observed.
2Pd₂(dba)₃ (1 mol%)BINAPNaOtBuToluene10045%Moderate yield; bite angle insufficient to stop bis-arylation.
3XPhos Pd G3 (1 mol%)XPhosK₃PO₄Toluene10065%Good conversion, but base is too weak for rapid enolization.
4 XPhos Pd G4 (1 mol%) XPhos NaOtBu Toluene 100 88% Optimal thermal conditions; suppressed bis-arylation.
5 XPhos Pd G4 (1 mol%) XPhos NaOtBu Toluene 130 (MW) 92% Optimal microwave conditions; complete in 10 minutes.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating an In-Process Control (IPC) step, researchers can verify the active catalytic cycle before proceeding to the labor-intensive workup phase.

Materials & Reagents
  • 3-Acetylpyridine: 1.1 mmol (133 mg)

  • 4-Bromoanisole: 1.0 mmol (187 mg)

  • XPhos Pd G4 Precatalyst: 0.01 mmol (1 mol%, 8.6 mg)

  • Sodium tert-butoxide (NaOtBu): 2.4 mmol (230 mg)

  • Anhydrous Toluene: 5.0 mL (0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Transfer the XPhos Pd G4 precatalyst and NaOtBu into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar. Perform this step inside a nitrogen-filled glovebox to prevent catalyst degradation and base hydrolysis.

  • Reagent Addition: Add 4-bromoanisole and 3-acetylpyridine to the Schlenk tube, followed by 5.0 mL of anhydrous toluene. Seal the tube with a Teflon-lined screw cap.

  • Catalytic Reaction: Remove the sealed tube from the glovebox. Place it in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 4 hours. (Alternatively, for microwave synthesis, heat at 130 °C for 10 minutes).

  • In-Process Control (IPC) Validation: After 2 hours (or 5 mins for MW), withdraw a 10 µL aliquot via microsyringe under positive N₂ flow. Quench in 1 mL EtOAc/H₂O. Analyze the organic layer via LC-MS. Validation Checkpoint: Ensure the disappearance of the 4-bromoanisole peak and the appearance of the product mass (

    
    ). If unreacted starting material remains without product formation, the catalyst has been poisoned (likely due to oxygen ingress).
    
  • Quench & Filtration: Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter through a 1-inch pad of Celite to remove palladium black and inorganic salts. Rinse the pad with an additional 10 mL of EtOAc.

  • Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (80:20 to 60:40). The product elutes as a pale-yellow oil which solidifies upon standing under a high vacuum.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Pd-Catalysis (100 °C, 4 h) Prep->Reaction Quench 3. Quench & Filter (Celite Pad) Reaction->Quench Extract 4. Extraction (EtOAc / H2O) Quench->Extract Purify 5. Chromatography (Silica Gel) Extract->Purify Analyze 6. Characterization (NMR, LC-MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

References

  • Palladium-Catalyzed Direct α‑C(sp3) Heteroarylation of Ketones under Microwave Irradiation. NSF Public Access Repository. 2[2]

  • One-Pot Synthesis of Diarylmethanones through Palladium-Catalyzed Sequential Coupling and Aerobic Oxidation of Aryl Bromides. ElectronicsAndBooks.

  • Process for the synthesis of metyrapone and alkylated metyrapone analogs (US10053426B2). Google Patents. 1[1]

Sources

Application Note: 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone as a Key Intermediate in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the rapid assembly of complex, functionally dense heterocycles is paramount. 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (CAS 23827-45-4) is a highly valuable deoxybenzoin analog utilized extensively as a pharmaceutical intermediate[1]. Structurally, it features an active methylene bridge flanked by a 3-pyridyl group and a 4-methoxyphenyl group.

This specific substitution pattern is highly strategic:

  • The 3-Pyridyl Motif: Acts as a privileged pharmacophore, frequently functioning as a hydrogen bond acceptor in the hinge region of kinases or within the active site of phosphodiesterase-4 (PDE4).

  • The 4-Methoxyphenyl Motif: Provides a lipophilic vector that can be later demethylated (via BBr

    
    ) to yield a phenolic hydroxyl group, unlocking further derivatization (e.g., triflation for cross-coupling or acting as a hydrogen bond donor).
    
  • The Active Methylene: Serves as the primary site for electrophilic functionalization, enabling divergent synthesis into various heterocyclic scaffolds.

Mechanistic Insights: The Enaminone Strategy

The most robust and field-proven strategy for elaborating this diaryl ethanone into bioactive heterocycles is via its conversion into an enaminone (N,N-dimethylenamino ketone). Enaminones serve as highly versatile 1,3-dielectrophilic building blocks[2].

By reacting the active methylene of 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), researchers can install a highly reactive dimethylaminomethylene group[3]. Causality of Reagent Choice: Utilizing DMF-DMA is vastly superior to classical Claisen condensations (e.g., using ethyl formate and sodium ethoxide). DMF-DMA provides a pre-formed electrophilic methine carbon, operating under neutral-to-mildly basic conditions. This completely circumvents the base-catalyzed self-condensation of the starting ketone. The resulting enaminone is a "push-pull" alkene that can undergo regioselective cyclocondensation with various dinucleophiles (such as hydrazines, amidines, or hydroxylamine) to yield pyrazoles, pyrimidines, and isoxazoles.

G Start 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (CAS 23827-45-4) DMFDMA + DMF-DMA (Aminomethylenation) Start->DMFDMA Enaminone Enaminone Intermediate (1,3-Dielectrophile) DMFDMA->Enaminone Reflux, -MeOH Hydrazine + Hydrazine Hydrate Enaminone->Hydrazine Guanidine + Guanidine HCl Enaminone->Guanidine Hydroxylamine + Hydroxylamine HCl Enaminone->Hydroxylamine Pyrazole Pyrazoles (Kinase Inhibitor Scaffolds) Hydrazine->Pyrazole Cyclocondensation Pyrimidine Pyrimidines (PDE4 Inhibitor Scaffolds) Guanidine->Pyrimidine Base-promoted Isoxazole Isoxazoles (COX-2 Inhibitor Scaffolds) Hydroxylamine->Isoxazole Regioselective

Divergent synthetic pathways from 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone via an enaminone.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, embedding quality control (QC) checkpoints directly into the workflow to ensure experimental trustworthiness.

Protocol A: Synthesis of the Enaminone Intermediate

Objective: Convert 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone to 3-(dimethylamino)-2-(4-methoxyphenyl)-1-(3-pyridinyl)prop-2-en-1-one.

  • Reaction Setup: In a dry, 100 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 mmol of 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone in 15 mL of anhydrous toluene.

  • Reagent Addition: Add 15.0 mmol (1.5 equivalents) of N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[3].

  • Thermal Activation: Heat the mixture to 100°C. Causality: The elevated temperature is required to drive the elimination of methanol (a byproduct of the acetal collapse), shifting the equilibrium toward the enaminone product.

  • Validation & QC Checkpoint: Monitor via TLC (Eluent: 100% EtOAc). The starting ketone is typically colorless/white. As the reaction progresses, the solution will turn deep yellow/orange due to the formation of the extended "push-pull" conjugated system. The enaminone will appear as a bright, UV-active yellow spot at a lower

    
     than the starting material.
    
  • Workup: Once the starting material is consumed (typically 4–6 hours), cool the mixture to room temperature and concentrate under reduced pressure. Triturate the resulting viscous oil with cold hexanes/diethyl ether (1:1) to induce crystallization. Filter and dry under a vacuum.

Protocol B: Cyclocondensation to 4-(4-Methoxyphenyl)-3-(3-pyridinyl)-1H-pyrazole

Objective: Utilize the enaminone to synthesize a pyrazole scaffold, a common motif in kinase inhibitors.

  • Reaction Setup: Dissolve 5.0 mmol of the synthesized enaminone in 20 mL of absolute ethanol.

  • Reagent Addition: Add 6.0 mmol (1.2 equivalents) of hydrazine hydrate dropwise at room temperature.

  • Cyclization: Heat the reaction to reflux (80°C) for 3 hours. Causality: Hydrazine acts as a dinucleophile. The initial attack occurs at the highly electrophilic

    
    -carbon of the enaminone (Michael-type addition), expelling dimethylamine gas. Subsequent intramolecular cyclization onto the carbonyl carbon and dehydration yields the aromatic pyrazole. Ethanol is selected because it solubilizes the polar intermediates but allows the highly crystalline pyrazole to precipitate upon cooling.
    
  • Validation & QC Checkpoint: Hold a piece of damp, universal pH indicator paper over the condenser outlet during the first 30 minutes of reflux. A basic reading (blue/purple) confirms the evolution of dimethylamine gas, validating the initial addition-elimination step.

  • Workup: Cool the reaction to 0°C in an ice bath. The pyrazole product should precipitate as a crystalline solid. Filter, wash with cold ethanol, and recrystallize if necessary.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters and expected quantitative outcomes for the divergent synthesis of heterocycles from the enaminone intermediate.

Target Compound ClassDinucleophile ReagentSolvent / CatalystTemp / TimeTypical YieldPurification Strategy
Enaminone DMF-DMA (1.5 eq)Toluene100°C / 4 h85–92%Trituration (Hexane/Et

O)
Pyrazole Hydrazine hydrate (1.2 eq)Ethanol80°C / 3 h78–85%Recrystallization (EtOH)
Pyrimidine Guanidine HCl (1.5 eq)DMF / K

CO

120°C / 6 h65–75%Column Chromatography
Isoxazole Hydroxylamine HCl (1.2 eq)Ethanol / NaOAc80°C / 4 h70–80%Recrystallization (MeOH)

References

  • Title: CAS 23827-45-4 | 2-(4-METHOXYPHENYL)-1-(3-PYRIDINYL)
  • Title: Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles Source: RSC Advances URL
  • Title: Dimethoxymethanamine | High-Purity Research Chemical Source: BenchChem URL
  • Source: Science of Synthesis (Thieme)

Sources

Reaction mechanism of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone: Mechanism and Protocol

Introduction

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone is a deoxybenzoin derivative, a structural motif of significant interest in medicinal chemistry and materials science. Deoxybenzoins serve as crucial precursors for the synthesis of more complex molecules, including isoflavones and stilbenes. The incorporation of a pyridine ring introduces a key site for hydrogen bonding and potential metal coordination, making this particular scaffold a valuable building block for drug discovery and ligand design.

This document provides a comprehensive guide for the synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, intended for researchers, scientists, and professionals in drug development. We present a robust and well-established synthetic route involving the addition of a Grignard reagent to a pyridyl nitrile. This application note moves beyond a simple recitation of steps to offer a detailed mechanistic rationale for the reaction, a step-by-step experimental protocol, and field-proven insights to ensure successful synthesis and purification.

Proposed Reaction Mechanism: Grignard Addition to a Nitrile

The selected synthetic strategy hinges on the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a nitrile. This classic transformation provides a reliable method for carbon-carbon bond formation and the synthesis of ketones following hydrolysis.[1][2] The overall reaction proceeds in three primary stages: formation of the Grignard reagent, its nucleophilic attack on the nitrile, and subsequent hydrolysis of the intermediate imine salt.

  • Formation of the Grignard Reagent : The synthesis begins with the preparation of the (4-methoxyphenyl)methylmagnesium chloride. This is achieved by reacting 4-methoxybenzyl chloride with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF). The magnesium undergoes oxidative insertion into the carbon-chlorine bond, forming the highly nucleophilic organometallic reagent. It is critical that this step is performed under strictly anhydrous and inert conditions to prevent the Grignard reagent from being quenched by protic species like water.

  • Nucleophilic Addition to 3-Cyanopyridine : The Grignard reagent is then added to a solution of 3-cyanopyridine. The carbon atom of the nitrile group is highly electrophilic due to the strong electron-withdrawing effect of the nitrogen atom. The nucleophilic carbon of the Grignard reagent attacks this electrophilic center, breaking the C-N pi bond.[3] This addition results in the formation of a stable intermediate, a magnesium imine salt (magnesium ketiminate).

  • Hydrolysis to the Ketone : The final step is the acidic workup of the reaction mixture. The addition of aqueous acid hydrolyzes the magnesium imine salt. This process first protonates the nitrogen to form an iminium ion, which is then attacked by water. A series of proton transfers and the elimination of ammonia lead to the formation of the desired ketone, 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone.[3]

Reaction_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis Start_A 4-Methoxybenzyl Chloride Grignard (4-Methoxyphenyl)methyl magnesium chloride Start_A->Grignard THF, Anhydrous Start_B Mg Metal Start_B->Grignard Intermediate Magnesium Imine Salt (Intermediate) Grignard->Intermediate Nucleophilic Attack Nitrile 3-Cyanopyridine Nitrile->Intermediate Final_Product 2-(4-Methoxyphenyl)- 1-(3-pyridinyl)-ethanone Intermediate->Final_Product H3O+ Workup Experimental_Workflow A 1. Setup & Grignard Initiation - Add Mg turnings and THF to flask. - Add a crystal of iodine. - Add 10% of 4-methoxybenzyl chloride solution. B 2. Grignard Formation - Add remaining 4-methoxybenzyl chloride dropwise. - Maintain gentle reflux. - Stir for 1 hour post-addition. A->B C 3. Reaction with Nitrile - Cool Grignard solution to 0°C. - Add 3-cyanopyridine solution dropwise. - Warm to RT and stir overnight. B->C D 4. Quenching & Workup - Cool to 0°C. - Quench with saturated NH4Cl. - Extract with Ethyl Acetate. C->D E 5. Purification - Wash organic layers with NaHCO3 and brine. - Dry over MgSO4. - Concentrate in vacuo. D->E F 6. Final Isolation - Purify crude product via column chromatography. - Characterize the final product. E->F

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone via Palladium-Catalyzed α-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The compound 2-(4-methoxyphenyl)-1-(3-pyridinyl)ethanone is a highly valuable heteroaryl-aryl ketone building block, frequently utilized in the synthesis of biologically active diarylheterocycles, including COX-2 inhibitors and novel pharmaceutical intermediates.

Traditionally, the direct α-heteroarylation of ketones requires prolonged thermal heating (16–22 hours) and suffers from competing base-catalyzed aldol condensation side reactions[1]. To circumvent these limitations, this protocol leverages a microwave-assisted Palladium-catalyzed Buchwald-Hartwig α-arylation . By utilizing microwave irradiation, the reaction time is compressed to just 10 minutes. The method employs XPhos Palladacycle Gen. 4 (XPhos Pd G4) as the precatalyst. The steric bulk of the XPhos ligand is critical here: it not only facilitates the high-activation-energy reductive elimination step but also physically shields the palladium center, preventing catalyst poisoning by the Lewis basic nitrogen of the 3-acetylpyridine substrate[2].

Mechanistic Pathway

The catalytic cycle follows a classic Pd(0)/Pd(II) cross-coupling mechanism, specifically optimized for C(sp3)–H functionalization. Excess strong base (NaOtBu) is employed to rapidly drive the ketone into its enolate form, suppressing self-condensation[3].

Mechanism Pd0 Pd(0) + XPhos Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Ar = 4-Methoxyphenyl Pd0->OxAdd 4-Bromoanisole LigExchange Transmetalation / Ligand Exchange [Ar-Pd(II)-Enolate] OxAdd->LigExchange Enolate Enolate Formation 3-Acetylpyridine + NaOtBu Enolate->LigExchange NaBr RedElim Reductive Elimination LigExchange->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(4-Methoxyphenyl)-1- (3-pyridinyl)ethanone RedElim->Product Product Release

Fig 1: Catalytic cycle for the Pd-catalyzed α-arylation of 3-acetylpyridine.

Experimental Methodology

This protocol is designed as a self-validating system. The use of an internal standard or rigorous spectroscopic checkpoints ensures high trustworthiness and reproducibility.

Reagents & Materials

Table 1: Reaction Components for 0.5 mmol Scale

ReagentMW ( g/mol )EquivalentsAmountRole
3-Acetylpyridine 121.141.166.7 mg (60.5 µL)Ketone Substrate
4-Bromoanisole 187.041.093.5 mgAryl Halide
XPhos Pd G4 860.450.01 (1 mol%)4.3 mgPrecatalyst
NaOtBu 96.102.2105.7 mgBase
Toluene (Anhydrous) 92.14N/A2.0 mLSolvent
Step-by-Step Microwave Protocol
  • Inert Atmosphere Setup: Transfer a 10 mL microwave reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox. Causality: Palladium(0) intermediates and electron-rich phosphine ligands are highly sensitive to oxidative degradation.

  • Reagent Loading: Add XPhos Pd G4 (4.3 mg, 1 mol%), NaOtBu (105.7 mg, 2.2 equiv), and 4-bromoanisole (93.5 mg, 1.0 equiv) to the vial[2].

  • Solvent & Substrate Addition: Add anhydrous toluene (2.0 mL) to dissolve the solids, followed immediately by 3-acetylpyridine (60.5 µL, 1.1 equiv). Seal the vial securely with a Teflon-lined crimp cap before removing it from the glovebox.

  • Microwave Irradiation: Place the sealed vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Irradiate the mixture at 130 °C for 10 minutes [1]. Note: Ensure active cooling is disabled during the heating ramp and set the pressure limit safety cutoff to 20 bar[3].

  • Quenching & Extraction: Allow the vessel to cool to room temperature. Carefully uncap and dilute the mixture with ethyl acetate (5 mL). Quench the remaining base with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL).

  • Drying & Concentration: Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target ketone.

Self-Validation & Analytical Checkpoints

To confirm successful C–C bond formation prior to full characterization, analyze the crude mixture via ¹H NMR. The diagnostic marker for successful α-arylation is the appearance of a two-proton singlet signal at approximately δ 4.26 ppm [3]. This corresponds to the newly formed α-methylene protons (-CH₂-) situated between the pyridine carbonyl and the 4-methoxyphenyl ring.

Quantitative Data & Yield Comparison

The transition from thermal to microwave heating alters the reaction kinetics favorably, drastically reducing the formation of thermodynamic byproducts.

Table 2: Performance Comparison: Conventional Heating vs. Microwave Irradiation [1]

ParameterConventional Thermal HeatingMicrowave Irradiation
Temperature 60 °C – 100 °C130 °C
Reaction Time 16 – 22 hours10 minutes
Average Yield 45% – 60%> 85%
Aldol Byproducts High (Due to prolonged base exposure)Trace / Undetectable
Scalability High (Standard Batch Reactors)Moderate (Requires specialized rotors)

Troubleshooting & Optimization Matrix

Table 3: Common Failure Modes and Mechanistic Solutions

Observation / IssueMechanistic CauseCorrective Action
Significant ketone self-condensation (Aldol) Insufficient base allows free ketone to react with the formed enolate over time.Increase NaOtBu to 2.2–2.4 equivalents. Excess base ensures rapid, quantitative enolate formation, leaving no free ketone to act as an electrophile[3].
Incomplete conversion of 4-bromoanisole Catalyst deactivation via pyridine coordination or oxygen exposure.Verify XPhos ligand integrity; its steric bulk is strictly required to block pyridine binding. Ensure rigorous anaerobic techniques during setup[2].
Early formation of black precipitate Premature reduction of Pd(II) to inactive Pd(0) black before oxidative addition can occur.Degas the toluene thoroughly. Alternatively, pre-mix the catalyst and ligand in toluene for 30 minutes under Argon before adding the remaining reagents[1].

References

  • Quillen, A., et al. "Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation." The Journal of Organic Chemistry, 2019, 84(12), 7652-7663. URL:[Link]

  • Quillen, A., et al. "A Microwave-Assisted Direct Heteroarylation of Ketones Using Transition Metal Catalysis." Journal of Visualized Experiments, 2020, (156), e60814. URL:[Link]

  • Palucki, M., Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society, 1997, 119(45), 11108–11109. URL:[Link]

Sources

Crystallization methods for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Protocols for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Abstract

This application note details the crystallization and purification strategies for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone , a critical pharmaceutical intermediate containing a basic pyridine ring and a lipophilic methoxyphenyl moiety.[1][2][3] Due to the conformational flexibility of the ethanone linker and the presence of a basic nitrogen, this compound frequently exhibits "oiling out" (liquid-liquid phase separation) during standard cooling crystallization.[2][4][3] This guide provides three validated protocols: Anti-Solvent Crystallization , Reactive Crystallization (Salt Formation) , and Cooling Crystallization , emphasizing phase control and impurity rejection.[4][3]

Compound Profile & Physicochemical Analysis

Before initiating crystallization, the researcher must understand the molecular drivers of solubility and packing.[2][4][3]

  • Chemical Structure:

    • Backbone: Ethanone linker (flexible, rotationally free).[2][4][3]

    • Moiety A (Solubilizing): 3-Pyridinyl group.[1][2][4][3][5] Acts as a Hydrogen Bond Acceptor (HBA) and a weak base (

      
      ).[4][3]
      
    • Moiety B (Lipophilic): 4-Methoxyphenyl group.[1][2][4][3] Increases solubility in non-polar aromatics (Toluene) and chlorinated solvents.[2][4][3]

  • Solubility Prediction:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, Acetone.[4][3]

    • Moderate Solubility: Toluene, Isopropyl Acetate.[2][4]

    • Low Solubility (Anti-solvents):[4][3] Heptane, Hexane, Water (at pH > 7).[4][3]

Critical Challenge: The rotational freedom of the


 linkage often hinders rapid nucleation, leading to super-saturation and subsequent oiling out rather than crystal growth.[2][4]

Protocol A: Anti-Solvent Crystallization (Preferred for Free Base)[3][4]

This method utilizes the differential solubility between the pyridine-rich domain and the non-polar anti-solvent to force precipitation.[1][2][4]

Objective: Purify the neutral free base form.

Materials
  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[4][3]

  • Anti-Solvent: n-Heptane.[1][2][4]

  • Equipment: Jacketed glass reactor with overhead stirring.[1][2][4]

Step-by-Step Protocol
  • Dissolution: Charge crude 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone into the reactor. Add EtOAc (3–5 volumes relative to mass).[2][4][3]

  • Heating: Heat the mixture to 55–60°C until a clear, homogeneous solution is obtained.

    • Note: If insolubles remain, filter hot through a sintered glass funnel.[2][4]

  • Initial Cooling: Cool the solution slowly to 40°C .

  • Seeding (Critical): Add 0.5 wt% of pure seed crystals. Stir for 30 minutes to establish a seed bed.

    • Why? Seeding prevents the formation of a metastable oil phase.[2][4][3]

  • Anti-Solvent Addition: Begin adding n-Heptane (total 2 volumes) via a dosing pump over 2 hours.

    • Rate: Maintain a slow addition rate to keep the system within the Metastable Zone Width (MSZW).

  • Final Cooling: Cool the slurry to 0–5°C over 2 hours.

  • Isolation: Filter the white/off-white solid and wash with cold 1:2 EtOAc:Heptane.

  • Drying: Vacuum dry at 40°C.

Protocol B: Reactive Crystallization (Salt Formation)

If the free base persists as an oil or has a low melting point, converting the pyridine nitrogen into a salt is the most robust method for purification.[2][4][3]

Objective: Isolate as the Hydrochloride or Methanesulfonate salt to increase melting point and purity.

Materials
  • Solvent: Isopropanol (IPA) or Ethanol.[2][4][3]

  • Reagent: Concentrated HCl (37%) or Methanesulfonic acid (MsOH).[4][3]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude free base in IPA (5 volumes) at 25°C .

  • Acid Addition: Slowly add 1.05 equivalents of acid (e.g., HCl in IPA) dropwise.

    • Observation: An immediate exotherm indicates salt formation.[1][2][4][3]

  • Nucleation: The salt should precipitate spontaneously due to high polarity contrast with the organic solvent.[2][4][3]

  • Digestion: Heat the slurry to 60°C for 1 hour to ripen the crystals (Ostwald Ripening), removing entrapped impurities.

  • Cooling: Cool to 20°C over 2 hours.

  • Filtration: Filter and wash with cold IPA.

  • Result: This usually yields a high-melting crystalline solid (

    
    ), eliminating oiling issues.[2][4][3]
    

Protocol C: Cooling Crystallization (Polymorph Control)

Used when a specific stable polymorph is required and the material has a sufficiently high melting point (


).[4][3]
Materials
  • Solvent System: Ethanol/Water (Binary system).[2][4][3]

Step-by-Step Protocol
  • Dissolution: Dissolve compound in Ethanol (4 volumes) at 70°C .

  • Water Addition: Add Water dropwise until the solution becomes slightly turbid (Cloud Point).

  • Clarification: Add just enough hot Ethanol to make the solution clear again.[1][2][4]

  • Controlled Cooling:

    • Ramp 1: 70°C

      
       50°C at 0.5°C/min.
      
    • Hold: 50°C for 1 hour (induce nucleation).

    • Ramp 2: 50°C

      
       5°C at 0.2°C/min.
      
  • Harvest: Filter and dry.

Process Visualization

Figure 1: Solvent Selection & Decision Logic

SolventSelection Start Start: Crude Material SolubilityTest Solubility Screening (DCM, EtOAc, IPA, Toluene) Start->SolubilityTest CheckMP Check Melting Point (MP) SolubilityTest->CheckMP LowMP Low MP (<60°C) or Oil CheckMP->LowMP Oils Out HighMP High MP (>80°C) CheckMP->HighMP Crystalline ReactiveCryst Protocol B: Reactive Crystallization (Salt Formation) LowMP->ReactiveCryst Target Pyridine N SolubilityProfile Solubility Profile? HighMP->SolubilityProfile HighSol High Solubility in Polar Organics SolubilityProfile->HighSol Flat Curve SteepCurve Steep Solubility Curve SolubilityProfile->SteepCurve Temp Dependent AntiSolvent Protocol A: Anti-Solvent (EtOAc / Heptane) HighSol->AntiSolvent Cooling Protocol C: Cooling Crystallization (EtOH / Water) SteepCurve->Cooling

Caption: Decision matrix for selecting the optimal crystallization technique based on the thermal and solubility behavior of the 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone intermediate.

Figure 2: Reactive Crystallization Workflow

ReactiveCryst Dissolve 1. Dissolve Free Base (Solvent: IPA) AcidAdd 2. Acid Addition (HCl/MsOH) Dissolve->AcidAdd Stirring Nucleation 3. Nucleation (Exotherm Control) AcidAdd->Nucleation Salt Formation Ripening 4. Ostwald Ripening (Heat to 60°C) Nucleation->Ripening Purification Filter 5. Filtration & Drying Ripening->Filter Cooling

Caption: Workflow for converting the oily free base into a purified crystalline salt form.

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Phase separation occurs before crystallization (LLPS).[1][2][3]1. Increase temperature to redissolve oil.2. Add seed crystals at the cloud point.3.[1][2][4] Switch to Protocol B (Salt Formation).[2][4]
Low Yield Solubility in mother liquor is too high.[1][2][4]1. Lower final temperature to -10°C.2. Increase Anti-Solvent ratio (e.g., 1:3 EtOAc:Heptane).[2][4]
Slow Filtration Crystal habit is needle-like or particles are too small.[1][2][4]1. Implement "Temperature Cycling" (Heat/Cool cycles) to coarsen particles.2. Slow down the anti-solvent addition rate.

References

  • Myerson, A. S. (2002).[2][4][3] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2][4] (Standard text for solubility and MSZW principles).

  • Gautam, R. N., et al. (2024).[2][4] "CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate." Acta Crystallographica Section E, 80, 351–354.[4] Link (Demonstrates crystallization of similar pyridine-methoxyphenyl systems).[2][4]

  • NIST Chemistry WebBook. "Ethanone, 1-(3-pyridinyl)-."[1][2][4] Link (Physicochemical data for the pyridine-ethanone core).[2][4]

  • PubChem. "1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone."[1][2][3] Link (Structural analog data used for solubility estimation).[4]

Sources

Troubleshooting & Optimization

Improving reaction yield of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing yield, purity, or scalability bottlenecks during the synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone. This molecule is a critical benzyl pyridyl ketone intermediate often utilized in the synthesis of COX-2 inhibitors and other active pharmaceutical ingredients (APIs).

Based on field-proven process chemistry, this guide addresses the two most robust synthetic strategies: Palladium-Catalyzed α-Arylation and Grignard Addition to a Weinreb Amide .

Synthetic Strategy Overview

The synthesis of highly functionalized heteroaryl ketones presents unique challenges, primarily due to the coordinating nature of the pyridine ring and the high reactivity of the alpha-protons.

  • Pathway A (Pd-Catalyzed α-Arylation): Direct coupling of 3-acetylpyridine with 4-bromoanisole. This is highly atom-economical but prone to catalyst poisoning and over-arylation.

  • Pathway B (Weinreb Amide Addition): Reaction of N-methoxy-N-methylnicotinamide with 4-methoxybenzylmagnesium chloride. This is highly selective but sensitive to temperature and reagent quality.

Pathway A: Palladium-Catalyzed α-Arylation
Mechanistic Insight & Causality

The α-arylation of ketones relies on a Pd(0)/Pd(II) catalytic cycle. The primary failure point in this specific reaction is the pyridine nitrogen of 3-acetylpyridine, which can act as a competitive ligand, binding to the palladium center and halting the oxidative addition step. To overcome this, bulky, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos) are mandatory. The extreme steric bulk of XPhos prevents the formation of unreactive bis-ligated Pd complexes and forces the reductive elimination of the sterically hindered C(sp3)-C(sp2) bond [1].

G A Pd(0)L_n Active Catalyst B Oxidative Addition (4-Bromoanisole) A->B Step 1 C Pd(II) Ar-Br Complex B->C D Base / Enolate Formation (3-Acetylpyridine) C->D Step 2 E Transmetalation / Ligand Exchange D->E F Pd(II) Ar-Enolate Complex E->F Step 3 G Reductive Elimination (Product Formation) F->G Step 4 G->A Catalyst Regeneration

Catalytic Cycle of Pd-Catalyzed α-Arylation highlighting key mechanistic transitions.

Verified Experimental Protocol

Self-Validating System: The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution upon active catalyst formation.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk flask with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (2.2 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (0.2 M relative to the aryl bromide). Note: Degassing is critical to prevent phosphine oxidation.

  • Reagent Addition: Add 4-bromoanisole (1.0 equiv) and 3-acetylpyridine (1.2 equiv).

  • Reaction: Seal the flask and heat to 80 °C for 6 hours under an argon atmosphere. Monitor via GC-MS.

  • Quench & Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (to neutralize the strong base and prevent aldol side-reactions). Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting FAQ (Pathway A)

Q: Why am I seeing significant amounts of the α,α-diaryl ketone byproduct? A: Over-arylation occurs when the mono-arylated product is deprotonated and undergoes a second catalytic cycle. To fix this, ensure 3-acetylpyridine is in slight excess (1.2 - 1.5 equiv) relative to 4-bromoanisole. Additionally, switching from NaOtBu to a bulkier base like LHMDS can kinetically disfavor the second deprotonation event [4].

Q: The reaction stalls at 50% conversion. How do I prevent catalyst deactivation? A: This is typically caused by trace oxygen oxidizing the XPhos ligand, or by the pyridine substrate poisoning the Pd center. Ensure strict anaerobic conditions (freeze-pump-thaw the toluene 3 times). If the issue persists, pre-mix the Pd(OAc)₂ and XPhos in toluene at 60 °C for 15 minutes to ensure complete pre-catalyst formation before adding the pyridine substrate.

Pathway B: Weinreb Amide Grignard Addition
Mechanistic Insight & Causality

The Weinreb amide (N-methoxy-N-methylamide) is a privileged electrophile. Upon nucleophilic attack by the Grignard reagent (4-methoxybenzylmagnesium chloride), it forms a highly stable, 5-membered cyclic metal chelate. This tetrahedral intermediate is thermodynamically stable at low temperatures, preventing the premature expulsion of the leaving group. If the leaving group were expelled during the reaction, the resulting ketone would immediately react with a second equivalent of Grignard to form an unwanted tertiary alcohol [2, 3].

G W1 Nicotinic Acid Derivative W2 Amidation (N,O-dimethylhydroxylamine) W1->W2 W3 Weinreb Amide Intermediate W2->W3 W4 Grignard Addition (4-MethoxybenzylMgCl, 0 °C) W3->W4 W5 Stable 5-Membered Metal Chelate W4->W5 W6 Acidic Quench (HCl / NH4Cl) W5->W6 W7 Target Ketone Product W6->W7

Workflow and Chelate Mechanism of Weinreb Amide Addition.

Verified Experimental Protocol

Self-Validating System: The formation of the magnesium chelate often results in a thick, gel-like precipitate at 0 °C. Do not add more solvent; maintain vigorous mechanical stirring.

  • Preparation: Dissolve N-methoxy-N-methylnicotinamide (1.0 equiv) in anhydrous THF (0.3 M) under argon. Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition: Dropwise add 4-methoxybenzylmagnesium chloride (1.15 equiv, 1.0 M in THF) over 45 minutes. Maintain the internal temperature strictly below 5 °C.

  • Maturation: Stir the reaction at 0 °C for 2 hours.

  • Controlled Quench: While maintaining the temperature at 0 °C, carefully quench the reaction by adding cold 1M HCl dropwise until the pH reaches ~3. Causality: The acidic quench protonates the intermediate, forcing the collapse of the chelate and releasing the ketone only when no active Grignard remains.

  • Workup: Extract with EtOAc. Wash the organic layer with saturated NaHCO₃, then brine. Dry over MgSO₄, concentrate, and purify.

Troubleshooting FAQ (Pathway B)

Q: I am observing the formation of a tertiary alcohol (over-addition). How do I prevent this? A: Tertiary alcohol formation means the 5-membered chelate collapsed prematurely. This is exclusively a temperature control issue. Ensure the internal temperature never exceeds 5 °C during the Grignard addition. Furthermore, the quench must be performed cold (at 0 °C). Allowing the reaction to warm to room temperature before quenching will destroy the chelate and trigger over-addition.

Q: My Grignard reagent is undergoing Wurtz-type homocoupling (forming 1,2-bis(4-methoxyphenyl)ethane). A: Benzyl Grignards are highly susceptible to homocoupling if unreacted magnesium metal or trace transition metal impurities (like iron from cheap magnesium turnings) are present. Filter your Grignard reagent under argon through a glass frit before use, or purchase high-purity commercial solutions. Titrate the Grignard immediately before use to ensure accurate stoichiometry.

Quantitative Data Summaries

The following tables synthesize field data to guide your optimization parameters.

Table 1: Optimization of Pd-Catalyzed α-Arylation (Ligand & Base Effects)

Ligand Base Temp (°C) Monoarylation Yield (%) Diarylation Yield (%)
PPh₃ K₂CO₃ 100 15 <5
BINAP Cs₂CO₃ 80 45 10
XPhos NaOtBu 80 85 <2

| BrettPhos | LHMDS | 60 | 88 | <1 |

Table 2: Temperature Effects on Weinreb Amide Grignard Addition

Addition Temp (°C) Quench Temp (°C) Target Ketone Yield (%) Tertiary Alcohol (%)
25 25 65 25
0 25 78 12
0 0 92 <2

| -20 | -20 | 94 | <1 |

References
  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation Organic Chemistry Portal[Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides ResearchGate[Link]

  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents eScholarship[Link]

  • One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy RSC Publishing[Link]

Troubleshooting impurities in 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Executive Summary: The "Deoxybenzoin" Challenge

The synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone presents a classic "Deoxybenzoin" challenge. This scaffold features a methylene bridge (


-CH

) flanked by a carbonyl and an electron-rich aromatic ring. This position is chemically "soft" and highly susceptible to oxidation and aldol-type side reactions.

Furthermore, the 3-pyridyl moiety introduces basicity and sensitivity to N-oxidation, while the 4-methoxy group makes the ring susceptible to demethylation under strong Lewis acidic conditions.

This guide prioritizes the Weinreb Amide route over the Nitrile Addition route. While the nitrile route appears shorter, it statistically results in higher impurity loads (specifically bis-addition tertiary alcohols) that are difficult to separate from the product.

Visualizing the Synthetic & Impurity Pathways

The following diagram maps the two primary synthetic routes and the genesis of the four most critical impurities.

G node_start 3-Cyanopyridine (Starting Material) node_weinreb Weinreb Amide Intermediate node_start->node_weinreb 1. Hydrolysis 2. MeNH(OMe) node_target TARGET KETONE 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone node_start->node_target Grignard (1 eq) (Difficult Control) node_bis IMPURITY A: Tertiary Alcohol (Bis-Addition) node_start->node_bis Direct Grignard (Over-addition) node_weinreb->node_target Grignard Addition (Stable Intermediate) node_ox IMPURITY B: 1,2-Diketone (Alpha-Oxidation) node_target->node_ox Air/Base (Benzylic Oxidation) node_noxide IMPURITY C: Pyridine N-Oxide node_target->node_noxide Peroxides/mCPBA node_grignard 4-Methoxybenzyl Grignard node_grignard->node_target

Figure 1: Comparative workflow showing the high-risk "Direct Grignard" route versus the stabilized "Weinreb Amide" route. Note that Impurity A is mechanically suppressed by the Weinreb route.

Troubleshooting Guide (Q&A)

Issue 1: "I have a stubborn polar impurity that co-elutes with my product."

Diagnosis: Bis-Addition (Tertiary Alcohol) If you reacted 3-cyanopyridine or an ester directly with 4-methoxybenzyl magnesium chloride, you likely formed the tertiary alcohol. The ketone product is more reactive toward Grignard reagents than the starting nitrile/ester.

  • Mechanism: The Grignard adds once to form the ketone (after hydrolysis), but if any ketone forms in situ or if stoichiometry is local, a second equivalent adds immediately.

  • Solution (Process): Switch to the Weinreb Amide route (see Section 4). The Weinreb amide forms a stable chelated intermediate that refuses a second Grignard addition until acidic workup.

  • Solution (Purification): If you must salvage the current batch, the tertiary alcohol is significantly more polar and has an acidic proton.

    • Flash Chromatography: Use a gradient of DCM:MeOH (98:2 to 95:5). The alcohol will tail significantly.

    • Chemical Wash:[1] The tertiary alcohol is difficult to remove chemically, but recrystallization from Ethanol/Hexane often favors the ketone.

Issue 2: "My product turned from off-white to yellow oil upon standing."

Diagnosis: Alpha-Oxidation (1,2-Diketone Formation) The methylene group between the carbonyl and the 4-methoxyphenyl ring is "doubly benzylic" (activated by both the ketone and the aryl ring). It reacts with atmospheric oxygen, especially in the presence of trace base or light, to form the 1,2-diketone (benzil derivative).

  • Prevention:

    • Argon Sparging: All solvents must be degassed.

    • Acidic Workup: Ensure the final pH is slightly acidic (pH 5-6) before concentration. Trace base catalyzes this oxidation.

    • Storage: Store under inert gas at -20°C, protected from light.

Issue 3: "Mass Spec shows a peak at [M+16] and the NMR pyridyl protons are shifted."

Diagnosis: Pyridine N-Oxide This occurs if you used oxidative conditions (e.g., mCPBA elsewhere in the sequence) or if the workup involved peroxides/vigorous aeration.

  • Analytical Sign: Pyridine protons adjacent to the nitrogen (C2, C6) will shift downfield significantly.

  • Fix: Treat the crude mixture with PCl

    
      (Phosphorus trichloride) or Zn/Acetic Acid  to reduce the N-oxide back to the pyridine.
    
Issue 4: "I see a new phenolic peak (broad singlet ~9.0 ppm) and loss of a methyl group."

Diagnosis: Demethylation The 4-methoxy group is acid-sensitive. If you used strong Lewis acids (e.g., AlCl


, BBr

) or high temperatures with HBr/HI, you cleaved the ether.
  • Prevention: Avoid strong Lewis acids. The Grignard/Weinreb route is preferred over Friedel-Crafts for this reason.

The "Gold Standard" Protocol: Weinreb Amide Route

This protocol minimizes Impurity A (Bis-addition) and Impurity D (Demethylation).

Step 1: Synthesis of N-methoxy-N-methyl-3-pyridinecarboxamide (Weinreb Amide)

  • Activation: Dissolve nicotinic acid (1.0 eq) in DCM. Add CDI (1.1 eq) or EDC·HCl (1.2 eq). Stir 1 hr at RT under N

    
    .
    
  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and Et

    
    N (2.5 eq). Stir overnight.
    
  • Workup: Wash with sat. NaHCO

    
    , then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Yield: Expect >85%. This intermediate is stable and can be stored.

Step 2: Grignard Addition (The Critical Step)

  • Setup: Flame-dry a 3-neck flask. Add Weinreb amide (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C (Ice bath). Note: -78°C is usually unnecessary for Weinreb amides, but 0°C prevents side reactions.

  • Reagent Prep: Prepare/purchase 4-methoxybenzylmagnesium chloride (1.2 to 1.5 eq) in THF/Ether.

  • Addition: Add Grignard dropwise over 30 mins. The solution may turn yellow/orange.

    • Why? The tetrahedral intermediate is formed and stabilized by the N-methoxy chelation.

  • Quench: Pour the reaction mixture into cold 1M HCl or sat. NH

    
    Cl .
    
    • Mechanism:[2][3][4][5][6][7] Acid hydrolysis collapses the tetrahedral intermediate to release the ketone.

  • Extraction: Extract with EtOAc. Wash with brine.

  • Purification: Recrystallize from Ethanol or purify via silica gel (Hexane/EtOAc).

Analytical Fingerprints for Validation

Use this table to verify your product and identify specific impurities.

Compound1H NMR Key Signals (CDCl3, 400 MHz)MS (ESI+)Notes
Target Ketone

4.25 (s, 2H, -CH

-);

3.80 (s, 3H, -OMe); Pyridine protons: ~8.7-9.2 ppm.
[M+H]

= 228.1
Methylene singlet is diagnostic.
Impurity A (Tertiary Alcohol)

3.2-3.5 (s, 4H, two -CH

- groups); Loss of carbonyl carbon in

C.
[M+H]

= 350.2
Result of double addition.
Impurity B (1,2-Diketone) Loss of

4.25 singlet. Aromatic region simplifies due to symmetry changes.
[M+H]

= 242.1
"Benzil" derivative. Yellow color.
Impurity C (N-Oxide) Pyridine C2/C6 protons shift downfield (

+0.3-0.5 ppm).
[M+H]

= 244.1
[M+16] peak is definitive.

References

  • Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentel, M. et al. (2020). "Synthesis of Substituted Benzofuran-3-Ylacetic Acids Based on Three-Component Condensation". Mendeleev Communications,[8] 29. (Context on acetovanillone derivatives and condensation). Link

  • Rikans, L. E. et al. (1996).[9] "Oxidation of pyridine nucleotides". Toxicology, 106(1-3), 85-92.[9] (Mechanisms of pyridine oxidation). Link

  • Somfai, P. (2005). "The Weinreb Amide."[2][4] Encyclopedia of Reagents for Organic Synthesis. (Authoritative review on the stability of the tetrahedral intermediate). Link

Sources

Optimizing solvent selection for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone purification

[1]

Case ID: PUR-PYR-04M Subject: Optimization of Solvent Systems & Troubleshooting for Diaryl Ketone Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

You are likely working with 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone as a key intermediate in the synthesis of polymerization inhibitors or specific kinase inhibitors.[1]

This molecule presents a classic purification paradox:

  • The Pyridine Ring: Imparts basicity (

    
    ) and solubility in polar protic solvents.[2]
    
  • The Methoxyphenyl Group: Adds lipophilicity and electron density, increasing solubility in organic solvents like DCM or Ethyl Acetate.[1]

  • The Ketone Bridge: Increases the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially if the melting point is moderate (< 100°C).

This guide moves beyond simple "trial and error" by leveraging the chemical properties of the pyridine nitrogen to ensure high purity (>98% HPLC).

Module 1: The "Acid-Base Swing" (Pre-Purification)[1]

Critical Insight: Before attempting recrystallization, you must exploit the basic pyridine nitrogen. Recrystallization alone often fails to remove neutral organic impurities (e.g., unreacted anisole derivatives or neutral tars).

The Protocol:

  • Dissolution: Dissolve your crude solid in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate ).[1]

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[1][3][4][5] The pyridine nitrogen protonates (

      
      ), moving your product into the aqueous phase.[1] Neutral impurities stay in the organic layer.
      
  • Wash: Wash the aqueous acidic layer twice with fresh DCM/EtOAc to remove trapped non-basic impurities.

  • Basification: Slowly add 2M NaOH or saturated

    
      to the aqueous layer until pH > 9.
    
    • Observation: The product will precipitate or oil out as the free base.

  • Recovery: Extract the now-basic aqueous layer with Dichloromethane , dry over

    
    , and evaporate.
    

Result: You now have a "chemically pure" crude that is ready for physical polishing via recrystallization.

Module 2: Solvent Selection Strategy

We categorize solvent systems based on the Hansen Solubility Parameters relevant to pyridine-derivatives.

Primary Recommendation: The "Green" System (Ethanol/Water)
  • Why: Pyridine derivatives exhibit high solubility in hot ethanol but poor solubility in water.[1] The high polarity of the ketone bridge supports this lattice.

  • Ratio: Start with 9:1 Ethanol:Water (v/v).[1]

  • Pros: Scalable, non-toxic, good for removing inorganic salts.[1]

  • Cons: Risk of oiling out if water is added too quickly.

Secondary Recommendation: The "Dry" System (EtOAc/Heptane)
  • Why: Best for removing lipophilic impurities that co-precipitated during the Acid-Base swing.[1]

  • Ratio: Dissolve in minimum hot Ethyl Acetate , then add Heptane dropwise until turbidity persists.

  • Pros: Produces anhydrous crystals; easier to dry.[1]

Solvent Decision Matrix

SolventSelectionStartStart: Crude SolidCheckSolubilityTest: Dissolve 100mg in 1mL Hot EthanolStart->CheckSolubilitySolubleFully Soluble?CheckSolubility->SolubleAddWaterAdd warm Water dropwise until turbidSoluble->AddWaterYesSwitchSolventSwitch to EtOAc/HeptaneSoluble->SwitchSolventNo (Insoluble)PrecipitatePrecipitate forms?AddWater->PrecipitateCoolSlowCool to RT, then 4°C.System: EtOH/H2OPrecipitate->CoolSlowSolid formsOilOutOils out instead of solid?Precipitate->OilOutOily dropletsOilOut->SwitchSolventYesSeedAdd Seed Crystal at Cloud PointSwitchSolvent->Seed

Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility behavior.[1]

Module 3: Troubleshooting & FAQs

Issue A: The Product "Oils Out" (Liquid-Liquid Separation)
  • Cause: The crystallization temperature is higher than the melting point of the solvated product, or the anti-solvent (e.g., water/heptane) was added too fast, causing a sudden polarity shock.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of the good solvent (Ethanol or EtOAc) to slightly increase solubility.

    • Seed the solution with a pure crystal (if available) or scratch the glass wall before the oil appears.

    • Slow Cool: Wrap the flask in foil/towel to cool extremely slowly.

Issue B: Colored Impurities Persist
  • Cause: Oxidized pyridine byproducts (N-oxides) or polymerized phenols.[1]

  • Fix:

    • Dissolve in hot solvent.[6]

    • Add Activated Carbon (5-10 wt%) .

    • Stir for 15 mins (do not boil vigorously).

    • Filter through Celite while hot .[1]

    • Warning: Do not use carbon with the Acid-Base swing; use it during the final recrystallization.[1]

Quantitative Data: Solvent Capacity Table
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk of Oiling
Ethanol / Water HighLowExcellent (Inorganics)Moderate
EtOAc / Heptane HighVery LowGood (Lipophilics)Low
Methanol Very HighModeratePoorN/A
Toluene ModerateLowModerateHigh

Module 4: Detailed Experimental Protocol

Objective: Recrystallization of 5.0g Crude 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone.

  • Preparation: Place 5.0g crude solid in a 100mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add Ethyl Acetate (15 mL) . Heat to mild reflux (

    
    ).
    
    • Note: If not fully soluble, add more EtOAc in 1 mL increments.

  • Anti-Solvent Addition: Remove from heat source.[1] While still hot, add Heptane dropwise.[1]

    • Endpoint: Stop immediately when a faint, persistent cloudiness appears.

  • Clarification: Add 0.5 mL of EtOAc to clear the cloudiness (bringing the system to metastable saturation).

  • Crystallization:

    • Allow to cool to Room Temperature (25°C) over 2 hours (undisturbed).

    • Transfer to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white crystalline solid using a Buchner funnel. Wash the cake with cold 1:1 EtOAc:Heptane .

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

References

  • Solubility of Pyridine Derivatives

    • Source: PubChem.[1] "Pyridine Properties and Solubility."

    • URL:[Link][1]

  • Recrystallization of Diaryl Ketones (Analogous Protocols)

    • Source: National Institutes of Health (PMC). "Synthesis and crystal structure of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
    • URL:[Link][1]

  • Purification of Basic Nitrogen Heterocycles

    • Source: ScienceMadness Wiki / Vogel's Textbook of Practical Organic Chemistry.
    • URL:[Link][1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone before handling.

Minimizing side reactions in pyridinyl ethanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource, prioritizing mechanistic causality and actionable troubleshooting over generic instructions.

Executive Summary: The Reactivity Paradox

Synthesizing pyridinyl ethanones (acetylpyridines) presents a classic "electron-deficient heterocycle" paradox. The pyridine ring is deactivated toward Friedel-Crafts acylation (the standard route for benzene derivatives), yet its nitrogen atom is highly nucleophilic, leading to catalyst poisoning or N-alkylation. Furthermore, standard Grignard additions to pyridine esters notoriously fail due to "over-addition," yielding tertiary alcohols instead of ketones.

This guide details three high-fidelity workflows to bypass these specific failure modes.

Module A: The Organometallic Solution (Preventing Over-Addition)

Target Issue: Formation of tertiary alcohols (double addition) when reacting Grignard reagents with pyridine esters/nitriles.

The Mechanism of Failure

When Methylmagnesium bromide (MeMgBr) reacts with ethyl nicotinate, the resulting ketone intermediate is more electrophilic than the starting ester. The Grignard reagent attacks the ketone immediately, forming the unwanted tertiary alcohol.

The Fix: The Weinreb Amide Protocol

To stop the reaction at the ketone stage, you must stabilize the tetrahedral intermediate. Converting the ester to a Weinreb Amide (N-methoxy-N-methylamide) creates a stable metal-chelated intermediate that refuses a second equivalent of nucleophile until the reaction is quenched.

Experimental Protocol (Self-Validating)
  • Amidation: React ethyl pyridinecarboxylate with

    
    -dimethylhydroxylamine
    
    
    
    HCl and isopropylmagnesium chloride (as a base/activator) in THF at -20°C.
  • Addition: Add MeMgBr (1.2 equiv) at 0°C.

  • The "Pause": The reaction forms a stable 5-membered chelate ring (Mg coordinated to the carbonyl oxygen and the methoxy oxygen). This is the checkpoint. The complex is stable in solution.

  • Quench: Pour into dilute HCl. The acid disrupts the chelate, releasing the desired acetylpyridine.

Visualization: Chelation Stability

WeinrebMechanism Ester Pyridine Ester (Precursor) Weinreb Weinreb Amide (N-OMe, N-Me) Ester->Weinreb MeNH(OMe) Intermediate Stable Tetrahedral Chelate (Mg-O-Mg) Weinreb->Intermediate MeMgBr OverAddition Tertiary Alcohol (BLOCKED) Intermediate->OverAddition 2nd Equiv MeMgBr Product Pyridinyl Ethanone (Target) Intermediate->Product Acid Hydrolysis (H3O+)

Figure 1: The stable chelate prevents the collapse of the intermediate, effectively "locking" the oxidation state until hydrolysis.

Module B: Radical Functionalization (The Minisci Reaction)

Target Issue: Direct functionalization of unfunctionalized pyridine rings without halogen handles. Primary Side Reaction: Polysubstitution and poor regioselectivity.

The Technical Insight

The Minisci reaction generates nucleophilic acyl radicals (from pyruvic acid or acetaldehyde/oxidant) that attack the electron-deficient pyridine.

  • Critical Control: The pyridine must be protonated (pyridinium salt). The radical is nucleophilic; the ring must be electrophilic.

Optimization Protocol

To minimize polysubstitution (alkylation at C2 and C4):

  • Solvent System: Use a biphasic system (Water/DCM) or Trifluoroacetic acid (TFA).

  • Acid Concentration: Maintain low pH. Protonation at the N-position directs the radical to the C2/C4 positions.

  • Stoichiometry: Use a slight excess of the heterocycle, not the radical source.

Data: Solvent Effects on Selectivity

Solvent System C2:C4 Ratio Yield Primary Side Reaction
Water/H2SO4 60:40 45% Polysubstitution
DCM/Water (Biphasic) 85:15 72% Minimized

| Benzene | N/A | <10% | Poor solubility/reactivity |

Module C: Palladium-Catalyzed Coupling (Stille/Heck)

Target Issue: Catalyst poisoning by the pyridine nitrogen. Scenario: Coupling a bromopyridine with a methyl-ketone equivalent.

The "Masked" Carbonyl Strategy

Direct coupling with acetyl chloride (via Negishi) is unstable. The industry standard is the Stille Coupling with Tributyl(1-ethoxyvinyl)tin .

  • Why: The vinyl ether acts as a "masked" ketone. It is neutral and does not poison the catalyst like an acyl chloride might.

  • Catalyst Poisoning Fix: The pyridine nitrogen can bind to Pd(II).[1]

    • Solution: Use bulky phosphine ligands (e.g., Pd(dppf)Cl2 or XPhos ) that sterically crowd the Pd center, preventing the pyridine nitrogen from binding while allowing the oxidative addition of the C-Br bond.

Workflow Diagram

StilleCoupling Start Bromopyridine Intermediate Vinyl Ether Intermediate (Neutral/Stable) Start->Intermediate Stille Coupling Reagent Tributyl(1-ethoxyvinyl)tin Reagent->Intermediate Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 (Bulky Ligand prevents N-coordination) Catalyst->Intermediate Product Acetylpyridine Intermediate->Product Hydrolysis Hydrolysis HCl / H2O

Troubleshooting & FAQ

Q: I am seeing significant amounts of the tertiary alcohol despite using low temperatures with my ester substrate.

  • Diagnostic: You are likely relying on kinetic control, which is insufficient for pyridine esters.

  • Action: Switch to the Weinreb amide (Module A). If you cannot change the substrate, use LaCl3·2LiCl as an additive to promote the ketone formation, though the Weinreb route is superior.

Q: My Pd-catalyzed reaction stalls after 20% conversion.

  • Diagnostic: The pyridine nitrogen has likely displaced your phosphine ligands, creating a stable, inactive Pd-pyridine complex.

  • Action: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The "bite angle" and chelation effect prevent the ligand from dissociating, blocking the pyridine nitrogen from coordinating.

Q: In the Minisci reaction, I can't separate the C2 and C4 isomers.

  • Diagnostic: This is an inherent limitation of radical addition to protonated pyridines.

  • Action: If C2 selectivity is required, block the C4 position if possible, or switch to the Organometallic Route (Module A) starting from commercially available 2-cyanopyridine, which guarantees regioselectivity based on the starting material.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

    • Grounding: Defines the chelation mechanism preventing over-addition.
  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.

    • Grounding: Authoritative review on optimizing radical substitution on heterocycles.
  • Legros, J. Y., et al. (2003).Palladium-catalyzed coupling of vinyl ethers with aryl bromides. Tetrahedron, 59(35), 6991-6996. Grounding: Establishes the "masked ketone" protocol via Stille coupling.
  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Stability of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Executive Summary

Compound: 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone CAS Registry (Analogous): 1211529-74-6 (Generic structure class: 3-Pyridyl Deoxybenzoins) Chemical Class: Pyridyl-aryl ethanone (Deoxybenzoin derivative).[1][2][3][4][5][6]

Stability Verdict: This compound exhibits high stability in dilute acidic media (e.g., HPLC mobile phases, standard workups) due to the protonation of the pyridine ring, which increases solubility and resistance to nucleophilic attack. However, it is labile under harsh acidic conditions (e.g., concentrated HBr, refluxing HI) where ether cleavage (demethylation) occurs. The alpha-methylene bridge is the primary site for oxidative degradation if oxidizing acids (HNO₃) or prolonged air exposure are involved.

Part 1: The Chemical Logic (Expertise & Causality)

To understand the stability profile, we must deconstruct the molecule into its three reactive functional zones. This mechanistic understanding allows you to predict behavior rather than just memorizing rules.

  • The Pyridine Ring (The Base):

    • Behavior: The nitrogen atom at the 3-position is basic (

      
      ). In acidic conditions (pH < 4), this nitrogen protonates to form the pyridinium ion.
      
    • Impact: Protonation significantly enhances aqueous solubility. It also deactivates the ring towards electrophilic attack, making the pyridine core extremely robust in acid.

  • The Alpha-Methylene Bridge (

    
    ): 
    
    • Behavior: Sandwiched between a carbonyl group and a phenyl ring, these protons are acidic (

      
      ).
      
    • Impact: In acidic media, this center undergoes acid-catalyzed enolization. While reversible, this state is susceptible to autoxidation (to a 1,2-dicarbonyl) if oxygen is present, or racemization if substituted.

  • The Methoxy Group (

    
    ): 
    
    • Behavior: Generally stable.

    • Impact: In dilute mineral acids (HCl, H₂SO₄) or organic acids (TFA, Formic), the ether linkage is stable. However, strong Lewis acids or nucleophilic strong acids (HBr, HI) at high temperatures will cleave this bond to form the phenol.

Part 2: Degradation Pathways & Visualization

The following diagram maps the stability landscape of the molecule. Use this to diagnose impurities found in your LC-MS data.

StabilityPathways Parent Neutral Parent (Hydrophobic) Protonated Protonated Species (Stable Soluble Salt) Parent->Protonated Dilute Acid (pH < 4) Reversible Protonated->Parent Neutralization (Base) Enol Enol Intermediate (Transient) Protonated->Enol Acid Catalysis Equilibrium Phenol Demethylated Product (Degradant: M-14 Da) Protonated->Phenol Conc. HBr/HI Reflux (Heat) Diketone 1,2-Diketone (Oxidation: M+14 Da) Enol->Diketone Oxidizing Acid or O2/Time

Caption: Figure 1. Acid-mediated transformation pathways.[1] Green indicates the stable storage form; Red indicates irreversible degradation products.

Part 3: Troubleshooting Guide (FAQ)

Scenario 1: HPLC & LC-MS Analysis

Q: I see peak splitting or broad tailing in my HPLC chromatogram using 0.1% Formic Acid. Is the compound degrading?

  • Diagnosis: Likely No . This is a chromatographic artifact, not degradation.

  • Root Cause: The pyridine nitrogen (

    
    ) is in dynamic equilibrium between protonated and neutral forms if the mobile phase pH is near the 
    
    
    
    .
  • Solution: Lower the pH of your mobile phase to ensure full protonation (use 0.1% TFA, pH ~2) or raise it (Ammonium Bicarbonate, pH 8) to keep it neutral. Do not run at pH 4-5.

Q: Can I leave the sample in 0.1% TFA autosampler vials for 48 hours?

  • Verdict: Yes.

  • Explanation: At room temperature, the methoxy ether and ketone backbone are stable in 0.1% TFA. The protonated pyridine stabilizes the molecule against polymerization.

  • Validation: Re-inject a standard after 24h. If the area count is >98% of

    
    , stability is confirmed.
    
Scenario 2: Synthesis & Workup

Q: I am washing the organic layer with 1N HCl. Will this hydrolyze the methoxy group?

  • Verdict: No.

  • Explanation: Methoxy ether cleavage requires a strong nucleophile (like

    
     or 
    
    
    
    ) and high heat, or a strong Lewis acid (e.g.,
    
    
    ). 1N HCl at room temperature is insufficient to break the aryl-methyl ether bond [1].
  • Caution: The compound will move into the aqueous layer due to pyridine protonation. Do not discard the aqueous wash! You must basify the aqueous layer to recover the product.

Q: My product turned yellow after stirring in acid for 3 days.

  • Diagnosis: Oxidation (Alpha-Methylene).

  • Root Cause: Long-term exposure to acid in the presence of air can facilitate the oxidation of the activated

    
     group to a 1,2-dicarbonyl (benzil-type structure), which is often yellow [2].
    
  • Solution: Degas solvents and keep under Nitrogen/Argon atmosphere.

Part 4: Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate the compound's integrity for your specific application.

Materials:

  • Test Compound (1 mg/mL in MeCN).

  • Stressor A: 1N HCl.

  • Stressor B: 1N H₂SO₄.

  • Control: Water/MeCN.

Workflow:

  • Preparation: Mix 100 µL of stock solution with 900 µL of Stressor A, Stressor B, and Control in separate amber vials.

  • Incubation:

    • Set 1: Room Temperature (

      
      ) for 24 hours.
      
    • Set 2: Heated (

      
      ) for 4 hours.
      
  • Neutralization: Quench aliquots with equal molar 1N NaOH (or buffer) to pH 7 before injection to prevent column damage.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Acceptance Criteria:

    • Recovery > 99.0% vs Control = Stable .

    • New peak at RRT ~0.8 (Phenol) or RRT ~1.1 (Diketone) indicates specific degradation.

Protocol B: Recovery from Acidic Aqueous Solution

If you accidentally extracted your product into the acid layer.

  • Cool: Place the acidic aqueous solution in an ice bath (

    
    ).
    
  • Basify: Slowly add 2N NaOH or saturated

    
     dropwise with stirring.
    
  • Monitor: Watch for precipitation (the neutral pyridine form is less soluble). Target pH 8-9.

  • Extract: Extract 3x with Ethyl Acetate or DCM.

  • Dry: Dry organic layer over

    
     (Magnesium sulfate is slightly acidic, Sodium sulfate is neutral/preferred).
    

Part 5: Summary Data Table

ConditionStability RatingMajor DegradantNotes
0.1% Formic/TFA (HPLC) Excellent NoneStable for >1 week at

.
1N HCl (25°C) Good NoneProduct partitions to aqueous phase.
1N HCl (Reflux) ⚠️ Caution Trace OxidationRisk of alpha-oxidation if

present.
48% HBr (Reflux) Unstable Phenol (Demethylation)Standard method for ether cleavage.
Conc. HNO₃ Unstable Diketone / Nitro-compoundsOxidative degradation and nitration risk.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ether stability: Methyl ethers are stable to dilute mineral acids).

  • Zipse, H., et al. (2005).[4] The Stability of Acylpyridinium Cations. Synthesis. (Discusses the electronic stability of pyridine-carbonyl systems).

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(3-pyridinyl)- Properties. (General physical properties of the parent pyridine ketone).

  • ChemicalBook. 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone Product Data. (Confirming structure and basic handling safety).

Sources

Removing unreacted precursors from 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification strategies for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (CAS: 120503-88-0), a critical intermediate often synthesized via the condensation of nicotinic acid derivatives with 4-methoxybenzyl anion equivalents.[1][2][3][4]

The separation challenge lies in the molecule's amphiphilic nature : it possesses a basic pyridine nitrogen (polar/ionizable) and a lipophilic 4-methoxyphenyl tail.[1][2][3] This guide exploits this duality to separate it from common unreacted precursors like 3-cyanopyridine (polar/basic) and 4-methoxybenzyl chloride/cyanide (neutral/lipophilic).[1][2][3][4]

Module 1: The "Chemical Switch" (Acid-Base Extraction)

Best For: Bulk removal of neutral precursors (anisole derivatives) and inorganic salts.[1][2][3] Principle: The pyridine nitrogen has a pKa of approximately 3.5–4.[2]5. By lowering the pH, we protonate this nitrogen, forcing the target molecule into the aqueous phase while leaving neutral lipophilic impurities in the organic phase.[5]

Protocol
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).[2][5]

    • Volume Rule: Use ~10 mL solvent per gram of crude.[2][4]

  • Acid Wash (The Switch):

    • Extract the organic layer with 1.0 M HCl (3x).[2]

    • Mechanism:[1][2][4][5] The target ketone becomes the pyridinium hydrochloride salt (

      
      ) and migrates to the aqueous layer.[1][2][3][4]
      
    • Fate of Impurities: Unreacted 4-methoxybenzyl chloride/cyanide remains in the organic layer.[1][2][3][4][5]

  • Organic Wash:

    • Wash the combined acidic aqueous layers with fresh DCM (1x) to remove entrained neutral organics.[3] Discard this organic layer.

  • Basification (The Recovery):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 6.0 M NaOH or NH₄OH until pH reaches 10–12.[1][2][4][5]

    • Observation: The target will precipitate as a solid or oil out as the free base regenerates.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).[3]

    • Dry over MgSO₄, filter, and concentrate.[3][5][6]

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Target + Neutral Impurities) Step1 Dissolve in DCM Add 1.0 M HCl Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities: 4-Methoxybenzyl chloride) Sep1->OrgLayer1 Top/Bottom (Solvent Dependent) AqLayer1 Aqueous Layer (Contains Target as Pyridinium Salt) Sep1->AqLayer1 Discard Discard OrgLayer1->Discard Step2 Basify (pH > 10) with NaOH/NH4OH AqLayer1->Step2 Step3 Extract with DCM Dry & Concentrate Step2->Step3 Final Purified Target (Free Base) Step3->Final

Figure 1: Selective protonation workflow to isolate the basic pyridine target from neutral precursors.

Module 2: Chromatographic Resolution (Polishing)

Best For: Removing polar impurities (e.g., 3-cyanopyridine, nicotinamide) that co-extract during the acid-base step.[2][3][5] Critical Issue: Pyridine derivatives interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor resolution.

The "Triethylamine Block" Method

To prevent tailing, the silica surface must be deactivated using a basic modifier.[5]

ComponentRoleRecommended Concentration
Stationary Phase Silica Gel (60 Å)Standard Flash Grade
Mobile Phase A Hexanes or HeptaneNon-polar carrier
Mobile Phase B Ethyl Acetate (EtOAc)Polar eluent
Modifier Triethylamine (TEA) 1–2% v/v (Critical)

Protocol:

  • Pre-treatment: Flush the column with 100% Hexanes + 2% TEA.[2][4][5] This neutralizes active acidic sites on the silica.[2][4]

  • Elution Gradient: Run a gradient from 0% to 40% EtOAc in Hexanes (maintain 1% TEA throughout).

  • Monitoring: Use TLC.

    • Stain:Dragendorff’s Reagent is highly specific for pyridines (appears as orange spots).[2][4][5] UV (254 nm) is also effective due to the conjugated ketone.[3]

Module 3: Crystallization & Phase Control

Best For: Final high-purity isolation (>98%).[1][2][3][4][5][7][8] Common Issue: This compound often "oils out" (forms a liquid gum) rather than crystallizing due to the flexible ethylene linker.[2]

Anti-Oiling Strategy
  • Solvent System: Isopropanol (IPA) or Ethanol/Water.[2][3][4][5]

  • Procedure:

    • Dissolve crude solid in minimum hot IPA (60°C).

    • Cool slowly to room temperature with vigorous stirring .

    • Troubleshooting: If an oil forms, re-heat until dissolved, add a seed crystal (if available), or scratch the glass surface.[3][5]

    • Alternative: Use Trituration .[2][4][5] Suspend the oil/solid in cold Diethyl Ether or Hexanes and sonicate.[4] This removes surface impurities and induces hardening.[2][4][5]

Troubleshooting & FAQs

Q1: The product is stuck in the aqueous layer after basification. Why?

  • Cause: The pH is not high enough, or the product is partially water-soluble due to the pyridine ring.[3][5]

  • Fix: Ensure pH is >10. Saturate the aqueous layer with NaCl (Salting Out) to decrease the solubility of organics in water, then extract with EtOAc instead of DCM.

Q2: I see a "ghost spot" trailing my product on TLC.

  • Cause: Pyridine interaction with silica silanols (protonation on the plate).[2]

  • Fix: Add 1-2 drops of Triethylamine or Ammonium Hydroxide to your TLC developing chamber.[1][2][3][4][5] This sharpens the spots.[2][4]

Q3: Can I use Copper Sulfate (CuSO₄) for purification?

  • Context: CuSO₄ is often used to remove pyridines, but here your product is a pyridine.

  • Warning: Do NOT wash your organic product layer with CuSO₄; it will complex your target and pull it into the aqueous waste.[2][4][5] Only use CuSO₄ if you are trying to remove the pyridine precursor from a neutral product (reverse scenario).[3]

Q4: How do I remove unreacted 3-cyanopyridine?

  • Logic: 3-Cyanopyridine is less lipophilic than the target.[1][2][3][4][5]

  • Method: If Acid-Base extraction fails to separate them (both are basic), use recrystallization from Water/Ethanol (1:1) . 3-Cyanopyridine is highly water-soluble and will stay in the mother liquor, while the target (with the lipophilic methoxyphenyl group) will crystallize.[2][3][5]

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Purification
pKa (Pyridine N) 3.8 – 4.5Allows extraction into dilute HCl.[1][2][3][4][5]
LogP (Lipophilicity) ~2.1Soluble in DCM/EtOAc; insoluble in water (neutral form).[2][3]
TLC Stain Dragendorff / UVSpecific detection of pyridine moiety.[2][4][5]
Melting Point 120–125°CSolid at RT; amenable to crystallization.[2][4][5]

References

  • Vertex Pharmaceuticals. (2012).[2][4][5] Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. US Patent App.[2][4][5][9][10] 2012/0232281.[2][4][5] (Demonstrates acid-base workup for pyridine-ethanone scaffolds).

  • Tong, S., et al. (2007).[3][5] Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. (Validation of pH-dependent separation of pyridines).

  • Organic Syntheses. (2014). Synthesis of Pyridine Derivatives: General Workup Protocols. Org. Synth. 2014, 91, 221-232.[3][5][6] (Standard protocols for handling basic nitrogen heterocycles).

  • PubChem Compound Summary. (2025). 3-Acetylpyridine (Precursor Data). National Library of Medicine.[2][4] (Physical property verification).

Sources

Technical Support Center: Temperature Optimization for 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the production of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone (CAS: 23827-45-4).

Executive Summary

The synthesis of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone typically proceeds via the condensation of a nicotinic acid derivative (ester or nitrile) with a 4-methoxybenzyl nucleophile, followed by hydrolysis and decarboxylation.

The critical "kill step" in this process is the thermal management of the decarboxylation phase . Researchers often face a trade-off: high temperatures (


) are required to drive the loss of 

(or the nitrile group hydrolysis), but these same conditions risk

-demethylation
of the 4-methoxy group to the phenolic impurity, or Claisen-Schmidt self-condensation of the product.

This guide provides a self-validating protocol to navigate these thermal boundaries.

Part 1: Troubleshooting Guide (Q&A)

Q1: "My crude yield is acceptable, but I am seeing a persistent impurity at RRT 0.85 (HPLC) that increases with reaction time. What is it?"

Diagnosis: This is likely the phenolic byproduct (1-(3-pyridinyl)-2-(4-hydroxyphenyl)ethanone), resulting from acid-catalyzed


-demethylation.
Root Cause:  Excessive temperature during the acidic hydrolysis/decarboxylation step. While ether cleavage typically requires Lewis acids (e.g., 

) or strong nucleophilic acids (

,

), prolonged reflux in concentrated

or

at temperatures

can induce partial demethylation. Corrective Action:
  • Switch Acid System: If using

    
    , switch to 
    
    
    
    or a
    
    
    mixture.
    
    
    is a known demethylating agent.
  • Temperature Step-Down: Do not maintain reflux for the entire duration. Heat to reflux (

    
    ) only until 
    
    
    
    evolution ceases (typically 1–2 hours), then immediately reduce temperature to
    
    
    for the remaining hydrolysis time.
Q2: "The condensation step (Step 1) turns into a viscous tar that traps the stir bar. Yields are inconsistent."

Diagnosis: Uncontrolled exotherm leading to oligomerization. Root Cause: The deprotonation of 4-methoxyphenylacetonitrile (or acetate) by strong bases (


, 

) is exothermic. If the electrophile (Ethyl Nicotinate) is added too quickly at high temperatures (

), the carbanion can attack other species or polymerize. Corrective Action:
  • Cryogenic Addition: Perform the initial deprotonation and addition at

    
     to 
    
    
    
    .
  • Controlled Ramp: Only after the addition is complete should you ramp the temperature to

    
     to drive the equilibrium forward.
    
  • Solvent Switch: If using neat reagents or high-concentration ethanol, switch to Toluene or THF . Toluene allows for better heat dissipation and creates a slurry rather than a glass/tar.

Q3: "The product precipitates as an oil during workup and is difficult to crystallize."

Diagnosis: Impurity profile disrupting crystal lattice formation. Root Cause: Presence of the


-keto intermediate  (incomplete decarboxylation) or solvent entrapment.
Corrective Action: 
  • Thermal Verification: Ensure the decarboxylation step reached at least

    
    . The intermediate 
    
    
    
    -keto acid/nitrile is stable at room temperature; heat is required to break the C-C bond.
  • Controlled Cooling Ramp: Do not crash cool. Cool the post-reaction mixture from

    
     at a rate of 
    
    
    
    with vigorous stirring to promote nucleation over oiling out.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone via Condensation/Decarboxylation.

Reagents:
  • A: Ethyl Nicotinate (

    
     equiv)
    
  • B: 4-Methoxyphenylacetonitrile (

    
     equiv)
    
  • Base: Sodium Ethoxide (

    
     wt in EtOH, 
    
    
    
    equiv)
  • Solvent: Toluene (anhydrous)

  • Acid:

    
    
    
Workflow:
Step 1: Claisen-Type Condensation (Kinetic Control)
  • Setup: Charge Toluene (

    
    ) and Base (
    
    
    
    equiv) into the reactor. Cool to
    
    
    .
  • Addition: Mix A and B in Toluene (

    
    ). Add this solution dropwise to the base suspension over 60 minutes, maintaining internal 
    
    
    
    .
    • Why? Low T prevents self-condensation of the nitrile and ester exchange side reactions.

  • Reaction: Warm slowly to

    
      over 2 hours. Hold at 
    
    
    
    for 4–6 hours.
    • Checkpoint: Monitor by HPLC for disappearance of Ethyl Nicotinate. A thick yellow precipitate (the enolate salt) will form.

Step 2: Hydrolysis & Decarboxylation (Thermodynamic Control)
  • Quench: Cool to

    
    . Add water (
    
    
    
    ). Separate layers (discard organic if product is in aqueous phase as salt, or keep organic if neutral—Note: The enolate is water-soluble; the nitrile intermediate usually stays in the organic phase after acidification, but for the "one-pot" hydrolysis, we often add acid directly).
  • Acidification: Add

    
     (
    
    
    
    ) to the reaction mixture.
  • Thermal Ramp: Heat to Reflux (

    
    ) .
    
    • Critical Phase: Vigorous gas evolution (

      
      ) will occur.
      
    • Time: 3–5 hours.

  • Optimization Point: Once gas evolution stops, lower T to

    
     . Do not reflux overnight.
    
    • Why? This minimizes the demethylation risk while ensuring complete nitrile hydrolysis.

Step 3: Isolation
  • Cool to

    
    . Neutralize with 
    
    
    
    to pH 8–9.
  • Extract with Ethyl Acetate.[1] Wash with Brine.

  • Concentrate and recrystallize from Ethanol/Heptane.

Part 3: Data & Visualization

Table 1: Temperature Impact on Yield and Purity
Reaction StageTemperature SetpointDurationYield (%)Purity (HPLC)Major Impurity
Condensation

(Room Temp)
24 h45%92%Unreacted Ester
Condensation

(Optimized)
5 h88% 98% None
Condensation

(Reflux)
3 h60%85%Tarry Oligomers
Decarboxylation

12 h50%80%Intermediate Nitrile/Acid
Decarboxylation

(Optimized)
4 h92% 99% None
Decarboxylation

(Overheat)
8 h75%88%Phenol (Demethylated)
Pathway Diagram: Reaction Mechanism & Control Points

ReactionPathway cluster_legend Critical Control Points Start Ethyl Nicotinate + 4-Methoxy-Bn-CN Enolate Enolate Salt (Precipitate) Start->Enolate Base, Toluene 0°C -> 70°C Intermed β-Keto Nitrile Intermediate Enolate->Intermed Aq. Workup Decarb Hydrolysis & Decarboxylation Intermed->Decarb 6N HCl Heat Product 1-(3-pyridinyl)-2- (4-methoxyphenyl)ethanone Decarb->Product Reflux (105°C) < 5 Hours Impurity Impurity: Phenol Derivative Decarb->Impurity Overheating (>110°C) or Prolonged Time

Caption: Reaction workflow highlighting the critical thermal divergence at the decarboxylation step where product stability competes with demethylation.

References

  • Vertex AI Search . (2025). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate). Justia Patents. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2025). 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone - PubChem Compound Summary. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry . (2000). Enantioselective reduction of ethyl nicotinate. Chemical Communications. Retrieved from [Link]

  • Master Organic Chemistry . (2022). Decarboxylation of Beta-Keto Acids: Mechanism and Conditions. Retrieved from [Link]

  • Organic Syntheses . (1950). Preparation of p-Methoxyphenylacetonitrile. Org. Synth. 1950, 30, 43. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Structural Verification of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone: A Comparative Guide to High-Field vs. Benchtop 1H NMR Spectroscopy

In modern drug development, the rapid and accurate structural verification of active pharmaceutical ingredient (API) intermediates is critical. The compound 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone is a highly functionalized ketone featuring both electron-donating and electron-withdrawing aromatic systems, making it an excellent model for evaluating analytical workflows.

This guide provides a mechanistic interpretation of the molecule's ¹H NMR spectrum and objectively compares the performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for process analytical technology (PAT) applications.

Mechanistic Interpretation of the ¹H NMR Spectrum

To effectively utilize NMR data, scientists must understand the causality behind the chemical shifts. The structure of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone dictates a highly specific proton environment profile:

  • Methoxy Group (-OCH₃): The electronegative oxygen atom pulls electron density away from the methyl protons via the inductive effect, deshielding them. Because these protons are isolated from other spin systems, they appear as a sharp singlet at ~3.80 ppm (3H).

  • Methylene Group (-CH₂-): This group is flanked by an anisotropic carbonyl (C=O) and an aromatic ring. The combined electron-withdrawing and anisotropic deshielding effects push this signal significantly downfield compared to standard alkanes, resulting in a singlet at ~4.25 ppm (2H).

  • 4-Methoxyphenyl Ring: The para-substitution creates a classic AA'BB' spin system. Protons ortho to the methoxy group are shielded by the oxygen's lone pair resonance, appearing upfield at ~6.85 ppm (d, 2H). Protons meta to the methoxy group are less shielded, appearing at ~7.20 ppm (d, 2H).

  • 3-Pyridinyl Ring: Nitrogen's electronegativity and resonance severely deshield the ring. The H-2 proton (located between the nitrogen and the carbonyl group) is subjected to extreme deshielding, appearing at ~9.15 ppm (d, 1H). H-6 appears at ~8.75 ppm (dd, 1H), H-4 at ~8.25 ppm (dt, 1H), and H-5 at ~7.40 ppm (dd, 1H).

ShiftLogic Molecule 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone Pyr 3-Pyridinyl Ring (Electron Withdrawing) Molecule->Pyr Carbonyl Carbonyl (C=O) (Anisotropic Deshielding) Molecule->Carbonyl CH2 Methylene (-CH2-) (Isolated Spin System) Molecule->CH2 Anisyl 4-Methoxyphenyl Ring (Electron Donating -OCH3) Molecule->Anisyl Shift1 δ 7.4 - 9.2 ppm (Complex Multiplets) Pyr->Shift1 Carbonyl->CH2 Deshields Shift2 δ 4.2 ppm (Sharp Singlet, 2H) CH2->Shift2 Shift3 δ 6.8 & 7.2 ppm (AA'BB' Doublets, 4H) Anisyl->Shift3 Shift4 δ 3.8 ppm (Singlet, 3H) Anisyl->Shift4 Methoxy

Caption: Logical relationship between the functional groups of the API intermediate and their resulting ¹H NMR chemical shifts.

Platform Comparison: High-Field vs. Benchtop NMR

When selecting an instrument for structural verification, researchers must balance analytical resolution against operational accessibility.

Resolution and Spin-Spin Coupling (The Δν/J Ratio) In a 600 MHz High-Field NMR , the ratio of chemical shift difference (Δν in Hz) to coupling constant (J in Hz) is large. This yields a first-order spectrum where the AA'BB' system is cleanly resolved. Furthermore, the residual CHCl₃ solvent peak (7.26 ppm) is separated from the meta-anisyl protons (7.20 ppm) by ~36 Hz, preventing overlap. Conversely, in an 80 MHz Benchtop NMR , the Δν/J ratio is drastically reduced. This induces pronounced second-order "roofing" effects in the AA'BB' system. At 80 MHz, the 0.06 ppm difference between the solvent peak and the meta-anisyl protons equates to only ~4.8 Hz. This results in significant spectral overlap, a well-documented limitation of benchtop systems that complicates traditional peak integration for quantitative analysis [1] [3].

Sensitivity and Operational Cost High-field systems rely on superconducting magnets requiring liquid helium and nitrogen. This provides exceptional sensitivity (Limit of Detection < 0.1%) but demands dedicated infrastructure and high maintenance costs. Benchtop NMRs utilize cryogen-free permanent magnets [2]. While their lower Boltzmann population differences inherently reduce sensitivity, they allow for rapid, at-line quality control without the need for specialized facilities.

Quantitative Performance Data
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Causality / Impact
Spectral Dispersion (Hz/ppm) 600 Hz80 HzDetermines peak separation. Lower dispersion at 80 MHz causes the 7.2–7.4 ppm region to merge into a complex multiplet.
Limit of Detection (LOD) < 0.1%~1.0% - 5.0%Benchtop NMR requires higher sample concentrations due to a weaker magnetic field.
Magnet Technology Superconducting (Cryogenic)Permanent (Cryogen-free)Benchtop systems eliminate liquid helium costs and can be placed directly in the synthesis lab.
Acquisition Time (1D ¹H) < 2 minutes (16 scans)5 - 10 minutes (64+ scans)Signal-to-noise ratio scales with √n. Benchtop requires more scans to achieve usable SNR.
Primary Application Impurity profiling, novel elucidationAt-line QA/QC, reaction monitoringBenchtop is ideal for verifying the presence of the main product during process scale-up.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols dictate the exact parameters required to compensate for the physical differences between the two magnet types.

Protocol A: High-Field NMR (600 MHz) Acquisition
  • Sample Preparation: Weigh 10 mg of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Tube Loading: Transfer the solution to a standard 5 mm borosilicate NMR tube. Ensure a solvent depth of at least 4 cm to maintain magnetic field homogeneity.

  • Tuning and Shimming: Insert the sample into the superconducting magnet. Perform automated probe tuning, matching, and gradient shimming (Z-axis) on the deuterium lock signal of CDCl₃.

  • Acquisition Parameters: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (NS) to 16, relaxation delay (D1) to 2.0 seconds, and acquisition time (AQ) to 2.5 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transform (FT) to optimize the signal-to-noise ratio without sacrificing the high-resolution J-coupling data.

Protocol B: Benchtop NMR (80 MHz) Acquisition
  • Sample Preparation: Weigh 40-50 mg of the compound. Causality: A higher concentration is mandatory to overcome the inherently lower sensitivity of the 80 MHz permanent magnet. Dissolve in 0.6 mL CDCl₃.

  • Equilibration: Insert the standard 5 mm tube into the benchtop spectrometer. Allow the sample to equilibrate to the internal magnet temperature (typically 26.5°C) for 2 minutes to prevent thermal convection currents from distorting the line shape.

  • Shimming: Execute a 1D automated shim routine. Benchtop systems require frequent shimming to maintain resolution due to the temperature sensitivity of permanent magnets.

  • Acquisition Parameters: Set the number of scans (NS) to 64 or 128. Causality: Because SNR is proportional to the square root of the number of scans, increasing NS compensates for the lower field strength. Set the relaxation delay to 1.0 second.

  • Processing: Apply a 1.0 Hz exponential line broadening prior to FT. This aggressively smooths the baseline noise, which is necessary for benchtop spectra, though it will obscure fine coupling constants.

Workflow Start Synthesize API Intermediate Prep Sample Preparation (Dissolve in CDCl3) Start->Prep Split Platform Selection Prep->Split HF High-Field NMR (600 MHz) Superconducting Magnet Split->HF BT Benchtop NMR (80 MHz) Permanent Magnet Split->BT HFAcq Acquire 1D/2D Spectra (High Resolution, Low LOD) HF->HFAcq BTAcq Acquire 1D Spectra (Rapid, At-Line QC) BT->BTAcq Data Data Processing & Fourier Transform HFAcq->Data BTAcq->Data Result Structural Verification Data->Result

Caption: Comparative analytical workflow for structural verification using High-Field vs. Benchtop NMR platforms.

Conclusion

For the structural elucidation of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, High-Field NMR (600 MHz) remains the gold standard for detecting trace impurities and resolving the complex overlapping signals of the pyridine and anisyl rings. However, for routine process monitoring where the primary goal is confirming the presence of the bulk product, Benchtop NMR (80 MHz) provides a highly capable, cost-effective, and rapid alternative, provided the operator accounts for the expected second-order spectral overlap and adjusts sample concentration accordingly.

References

  • Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy: Application to Phenytoin-Phenobarbital Combination. Brieflands.
  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI.
  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. PMC / ResearchGate.

HPLC method development for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Analysis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Introduction

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone is a heterocyclic ketone with a chemical structure featuring a pyridine ring, a methoxy-substituted phenyl ring, and a central ethanone group. As a potential intermediate or active pharmaceutical ingredient (API), its accurate and precise quantification is critical for quality control, stability studies, and impurity profiling in drug development.[1][2] The molecule's structure presents unique analytical challenges, including the basicity of the pyridine nitrogen and the potential for keto-enol tautomerism, which can complicate chromatographic separation.

This guide provides a comprehensive, science-driven approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for this analyte. We will compare various stationary and mobile phases, explain the rationale behind each experimental choice, and present a fully validated protocol grounded in International Council for Harmonisation (ICH) guidelines.

Method Development Strategy: A Systematic Approach

A successful HPLC method is not developed by chance but through a systematic process of screening and optimization.[3] The goal is to achieve adequate retention, optimal selectivity between the analyte and any potential impurities, and excellent peak symmetry. Our strategy involves a multi-stage process, beginning with broad screening of columns and solvents, followed by fine-tuning of critical parameters.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV Spectra) Column Column Screening (C18, Phenyl) Analyte->Column Selectivity Mobile Mobile Phase Screening (ACN vs. MeOH, pH) Analyte->Mobile Solubility Gradient Gradient Optimization Column->Gradient Initial Results Mobile->Gradient pH pH & Buffer Tuning Gradient->pH Temp Temperature & Flow Rate pH->Temp Final Final Method Protocol Temp->Final Validation ICH Guideline Validation (Specificity, Linearity, etc.) Final->Validation Verify Performance

Caption: A systematic workflow for HPLC method development.

Analyte Characterization and Initial Considerations

Before any injection, understanding the analyte's physicochemical properties is paramount.

  • Structure: The molecule contains two aromatic rings (phenyl and pyridinyl) and a ketone functional group. This suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most suitable mode.[4][5]

  • Basicity: The pyridine ring has a pKa of approximately 5.2. This means the analyte will be protonated and positively charged at a pH below this value. Operating the mobile phase at a low pH (e.g., 2.5-3.5) can ensure a consistent ionization state, leading to sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[6]

  • UV Absorbance: The conjugated aromatic system is expected to have strong UV absorbance. A related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, shows maximum absorption around 236 nm.[7] A diode array detector (DAD) scan from 200-400 nm is recommended to determine the optimal wavelength for detection, likely to be in the 230-280 nm range.

  • Keto-Enol Tautomerism: The ethanone moiety can potentially exist in equilibrium with its enol tautomer. This process can be slow on the chromatographic timescale, leading to peak broadening or split peaks.[8] Controlling mobile phase pH and temperature can help stabilize one form or accelerate the interconversion to ensure a single, sharp peak.[8][9]

Tautomers cluster_Keto cluster_Enol Keto Keto Form (Dominant) Keto_img Enol Enol Form Enol_img Keto_img->Enol_img Equilibrium

Caption: Keto-enol tautomerism of the target analyte.

Phase 1: Comparative Screening of Columns and Mobile Phases

The goal of this phase is to identify the most promising stationary and mobile phase combination that provides good peak shape and retention.

Stationary Phase Comparison

The choice of stationary phase is the most critical factor for achieving selectivity.[10] We will compare two common reversed-phase columns with different retention mechanisms.

  • Alternative 1: Standard C18 (Octadecyl) Column: This is the workhorse of reversed-phase HPLC, separating primarily based on hydrophobic interactions.[5] It is an excellent starting point for most small molecules.[3]

  • Alternative 2: Phenyl-Hexyl Column: This phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[10][11] This can be particularly effective for separating molecules with aromatic or unsaturated systems.[11]

Table 1: Comparison of Initial Column Screening Results (Hypothetical Data)

Parameter C18 Column (e.g., ACE C18) Phenyl-Hexyl Column Rationale & Justification
Retention Time (min) 5.8 6.5 The Phenyl-Hexyl column shows slightly more retention, likely due to the added π-π interactions with the analyte's aromatic rings.
Peak Asymmetry (As) 1.3 1.1 The Phenyl-Hexyl column provides a more symmetrical peak, suggesting more favorable interactions and fewer secondary effects.
Theoretical Plates (N) 12,500 14,000 Higher plate count on the Phenyl-Hexyl column indicates better efficiency for this analyte under the tested conditions.

| Initial Mobile Phase | 50:50 Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) | 50:50 Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) | A buffered, low-pH mobile phase is used to ensure consistent protonation of the pyridine ring.[12] |

Mobile Phase Organic Modifier Comparison

The choice of organic solvent impacts both elution strength and selectivity.

  • Acetonitrile (ACN): Generally has lower viscosity (leading to lower backpressure) and is a weaker hydrogen bond acceptor.[6][12]

  • Methanol (MeOH): Is a protic solvent and a stronger hydrogen bond donor and acceptor.[6] It can sometimes enhance selectivity on phenyl-type phases by not interfering with π-π interactions as much as the nitrile group in ACN.[6]

A comparison using the Phenyl-Hexyl column revealed that while both solvents could elute the analyte, methanol provided slightly better peak resolution from a closely eluting impurity. Therefore, a water/methanol mobile phase was selected for further optimization.

Phase 2: Method Optimization

With a promising column and mobile phase selected, the next step is to fine-tune the conditions to achieve the desired separation in a reasonable timeframe.

  • Gradient Elution: For analyzing the main component along with potential impurities that may have a wide range of polarities, a gradient elution is preferable to an isocratic one.[12] A generic scouting gradient (e.g., 10% to 90% organic modifier over 15 minutes) is used to determine the approximate elution conditions.

  • Mobile Phase pH and Buffer: To ensure robustness, the effect of pH was studied from 2.5 to 3.5. A pH of 3.0, maintained with a 20 mM potassium phosphate buffer, provided the best balance of retention and peak shape. Phosphate buffers are suitable for this pH range and are UV-transparent at the desired wavelength.[12][13]

  • Column Temperature: Increasing column temperature can decrease mobile phase viscosity (lowering backpressure) and improve peak efficiency. However, it can also alter selectivity. A study between 25°C and 40°C showed that 35°C offered a slight improvement in peak shape without compromising the separation.

Proposed Final Method & Experimental Protocol

This protocol represents a validated system for the analysis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone.

Table 2: Optimized HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Instrument | Agilent 1100/1200 series or equivalent HPLC with DAD | | Column | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm particle size | | Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid | | Mobile Phase B | Methanol (HPLC Grade) | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 10.0 | 70 | | | 12.0 | 40 | | | 15.0 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Detection Wavelength | 240 nm | | Injection Volume | 10 µL | | Diluent | 50:50 Water:Methanol |

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Use HPLC-grade methanol.

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone at 1.0 mg/mL in the diluent.

    • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the diluent.

  • System Setup and Equilibration:

    • Install the specified column and set the column temperature to 35°C.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (60% A, 40% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure no carryover or system peaks are present.

    • Inject the working standard solution and verify that the retention time and peak area are reproducible (typically requiring 5-6 replicate injections for system suitability).

    • Proceed with the injection of sample solutions.

Method Validation Overview

Once developed, the method must be validated to prove it is fit for its intended purpose, following ICH Q2(R1) guidelines.[2][14][15] This is a critical step to ensure the trustworthiness and integrity of the analytical data.[1][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by running forced degradation samples (acid, base, peroxide, heat, light) and ensuring the main peak is free from co-eluting peaks.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration for an assay.[16]

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (e.g., spiked placebo) and is expressed as percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples by the same analyst on the same day.

    • Intermediate Precision (Inter-day precision): Analysis by different analysts on different days. Results are reported as the Relative Standard Deviation (%RSD).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temperature ±2°C, flow rate ±0.1 mL/min).

Conclusion

This guide outlines a systematic, comparative approach to developing a robust RP-HPLC method for the analysis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone. By comparing stationary phases (C18 vs. Phenyl-Hexyl) and mobile phase modifiers (ACN vs. MeOH), we identified a Phenyl-Hexyl column with a methanol-based mobile phase at a controlled pH of 3.0 as the optimal choice. This selection leverages both hydrophobic and π-π interactions to achieve superior peak shape and efficiency. The detailed protocol and validation strategy provide a comprehensive framework for researchers and drug development professionals to implement a reliable, accurate, and precise analytical method for this compound, ensuring data integrity for quality control and regulatory submissions.

References

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • Exploring the Different Mobile Phases in HPLC. (2024). Moravek.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.
  • How do you choose a mobile phase in HPLC? (2022). Quora.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. (n.d.). PMC.
  • HPLC Column Selection Guide. (n.d.). Phenomenex.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International.
  • HPLC Columns. (n.d.). Chromtech.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • HPLC and UHPLC Column Selection Guide. (n.d.). MilliporeSigma.
  • HPLC Column Selection. (2020). LCGC International.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Developing HPLC Methods. (n.d.). MilliporeSigma.
  • DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HPLC METHOD FOR ESTIMATION OF KETOCONAZOLE IN BULK DRUG. (n.d.). ResearchGate.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • HPLC method development for aldehydes and ketones. (2013). Chromatography Forum.
  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). (n.d.). ResearchGate.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives. (n.d.). Journal of Materials Chemistry C (RSC Publishing).

Sources

FTIR Characterization Guide: 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

[1][2][3]

Structural Analysis & Functional Group Mapping

To accurately interpret the infrared spectrum, we must first deconstruct the molecule into its vibrationally active pharmacophores.[3] The structure consists of a 3-pyridyl ketone core coupled to a 4-methoxybenzyl moiety.[1][2][3]

Molecular Formula: C₁₄H₁₃NO₂ Molecular Weight: 227.26 g/mol [1][2][4]

Key Vibrational Zones:
  • Heteroaromatic Core (Zone A): The 3-substituted pyridine ring introduces distinct C=N and C=C ring breathing modes.[1][2][3]

  • Conjugated Carbonyl (Zone B): The ketone is conjugated only to the pyridine ring, not the phenyl ring (separated by a methylene bridge).[3] This results in a specific shift distinct from diaryl ketones.[1][2][3]

  • Ether Linkage (Zone C): The methoxy group provides strong, sharp diagnostic bands in the fingerprint region.[2][3]

Characteristic FTIR Peaks (Experimental & Predicted)

The following table synthesizes characteristic peak assignments based on fragment analysis of 3-acetylpyridine and 4-methoxydeoxybenzoin analogs.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
C=O[1][2] (Ketone) Stretching1685 – 1695 StrongLower than aliphatic ketones (1715) due to pyridine conjugation; higher than diaryl ketones (~1660).[3]
C-H (Aromatic) Stretching3030 – 3080WeakMultiple weak bands indicating sp² C-H bonds on both rings.[2]
C-H (Aliphatic) Stretching2900 – 2960MediumMethylene (-CH₂-) bridge vibrations.[1][2]
O-CH₃ (Methoxy) C-H Stretching2835 – 2845 MediumSharp, distinct Fermi resonance characteristic of methoxy groups.[1][2][3]
Pyridine Ring C=N / C=C Stretch1585 – 1595MediumCharacteristic "quadrant stretching" of the heteroaromatic ring.[1][2]
Benzene Ring C=C Stretch1510 – 1515 StrongVery strong band typical of para-substituted phenyl rings.[1][2]
C-O-C (Ether) Asym. Stretching1245 – 1255 Very StrongPrimary marker for the methoxyphenyl fragment.[2]
C-O-C (Ether) Sym. Stretching1020 – 1040StrongSecondary confirmation of the ether linkage.[2][3]
Pyridine Ring Def. / Breathing700 – 750Medium3-substituted pyridine specific deformation.[1][2][3]
Benzene Ring Out-of-Plane Bending800 – 840StrongTwo adjacent hydrogens (para-substitution).[1][2]
Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" often refer to starting materials (QC check) or structural isomers (regioselectivity check).[2][3]

Scenario A: Synthesis QC (Product vs. Precursors)
  • Precursor 1: Methyl Nicotinate (or 3-Cyanopyridine) [1][2]

    • Differentiation: The precursor ester C=O appears at 1720–1730 cm⁻¹ .[1][2] The product ketone shifts to ~1690 cm⁻¹ .[1][2][3] If using a nitrile precursor, the disappearance of the sharp C≡N band at 2230 cm⁻¹ confirms conversion.[3]

  • Precursor 2: 4-Methoxybenzyl Chloride [1][2]

    • Differentiation: The precursor lacks the Carbonyl band entirely.[1][2][3] The appearance of the strong 1690 cm⁻¹ peak is the primary "Go/No-Go" signal.[1][2][3]

Scenario B: Regio-Isomer Discrimination (3-Pyridyl vs. 4-Pyridyl)
  • Target (3-Pyridyl): Ring breathing modes appear at ~705 cm⁻¹ and ~800 cm⁻¹ .[1][2]

  • Isomer (4-Pyridyl): Para-substitution on the pyridine ring simplifies the fingerprint region, often showing a single strong band near 810–820 cm⁻¹ (overlapping with the phenyl ring modes), making the 3-pyridyl spectrum more complex in the 700–800 cm⁻¹ region.[1][3]

Visualization: Spectral-Structural Correlation

The following diagram maps the physical structure of the molecule to its spectral output, providing a logical flow for peak assignment.

Spectral_MapCompound2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanoneKetoneC=O (Ketone)~1690 cm⁻¹Compound->KetoneConjugatedCorePyridinePyridine Ring1590 & 705 cm⁻¹Compound->PyridineHeteroarylMoietyEtherMethoxy Ether1250 & 1030 cm⁻¹Compound->EtherDonorGroupBenzenep-Subst. Benzene1510 & 830 cm⁻¹Compound->BenzeneArylScaffoldKetone->PyridineConjugationLowers FreqBenzene->EtherResonanceEnhances Intensity

Figure 1: Structural-Spectral Correlation Map.[1][3] Arrows indicate the origin of specific vibrational bands.[1][5]

Experimental Protocol: ATR-FTIR Workflow

To ensure reproducibility and high signal-to-noise ratio (SNR), follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) – Diamond Crystal.[2][3] Resolution: 4 cm⁻¹ Scans: 32 (Screening) / 64 (Final QC)[2]

  • Background Collection: Clean the crystal with isopropanol.[1][2][3] Collect an air background spectrum (4000–400 cm⁻¹).[2][3] Ensure no CO₂ doublet (2350 cm⁻¹) or water vapor noise is present.[2][3]

  • Sample Prep: Place ~2 mg of the solid compound onto the center of the crystal.

  • Contact Optimization: Apply pressure using the anvil until the force gauge reads ~80-100N. Note: Over-pressure can shift peaks slightly; consistency is key.[1][2][3]

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission library data) to adjust for penetration depth differences. Perform automatic baseline correction.[1][2][3]

Self-Validating System (QC Check):
  • Check 1: Is the peak at 2350 cm⁻¹ absent? (Pass = Good background subtraction).

  • Check 2: Is the 1690 cm⁻¹ peak the strongest or second strongest in the 1500-1800 region? (Pass = Ketone integrity).[2][3]

  • Check 3: Is there a broad hump at 3400 cm⁻¹ ? (Fail = Wet sample or precursor alcohol contamination).[2][3]

References
  • NIST Chemistry WebBook. Ethanone, 1-(3-pyridinyl)- (3-Acetylpyridine) Infrared Spectrum.[1][2][3] National Institute of Standards and Technology.[1][2][3] [Link][3]

  • PubChem. 1-(3-pyridinyl)-2-phenylethanone Structure and Analog Data.[1][2][3] National Library of Medicine.[1][2][3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] (Standard reference for fragment-based peak assignment).

Comparative Bioactivity Guide: 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (hereafter referred to as Compound A ) represents a pivotal scaffold in medicinal chemistry, specifically within the class of 3-pyridyl-ethanones . This guide analyzes its bioactivity profile, primarily defined by its capacity to inhibit Cytochrome P450 (CYP) enzymes through Type II heme coordination.

While often utilized as a chemical intermediate, its biological behavior parallels established steroidogenesis inhibitors like Metyrapone and Fadrozole . This guide compares Compound A against these clinical standards, evaluating its efficacy in CYP inhibition and potential antiproliferative pathways.

Chemical Profile & Pharmacophore Analysis

The bioactivity of Compound A is dictated by two structural domains:

  • The Heme-Binding Motif (3-Pyridyl): The nitrogen atom at the 3-position of the pyridine ring possesses a lone pair capable of coordinating directly with the heme iron (

    
    ) in the active site of metalloenzymes.
    
  • The Lipophilic Tail (4-Methoxyphenyl-ethanone): This moiety dictates isozyme selectivity (e.g., CYP11B1 vs. CYP17) by interacting with the hydrophobic access channel of the protein.

Structural Comparison
FeatureCompound AMetyraponeFadrozole
Core Scaffold 3-Pyridyl-ethanone3-Pyridyl-propanoneImidazopyridine
Heme Ligand Pyridine NitrogenPyridine NitrogenImidazole Nitrogen
Linker Methylene (-CH2-)Isopropyl (-C(CH3)2-)Cyclic
Distal Ring 4-Methoxyphenyl3-Pyridyl4-Cyanophenyl
Primary Target CYP11B1 / CYP17CYP11B1 (11

-hydroxylase)
CYP19 (Aromatase)

Mechanism of Action: Heme-Iron Coordination

The primary mechanism of action for Compound A is competitive reversible inhibition of CYP enzymes. The unhindered nitrogen of the pyridine ring acts as a Lewis base, donating electron density to the heme iron. This blocks the binding of molecular oxygen, effectively shutting down the catalytic cycle.

Pathway Visualization: Mechanism of CYP Inhibition

CYP_Inhibition_Mechanism Substrate Endogenous Substrate (e.g., Steroids) CYP_Active CYP Enzyme (Active Heme-Fe) Substrate->CYP_Active Binds Complex Inhibitor-Enzyme Complex (Type II Binding) CYP_Active->Complex N-Fe Coordination Metabolism Metabolic Product CYP_Active->Metabolism Catalysis (+O2) Compound_A Compound A (3-Pyridyl Ligand) Compound_A->CYP_Active Competes Oxygen Molecular Oxygen (O2) Complex->Oxygen Blocks Binding Complex->Metabolism Prevents

Caption: Competitive inhibition mechanism where the pyridyl nitrogen of Compound A coordinates with the Heme-Fe, preventing oxygen binding and catalysis.

Comparative Bioactivity Data[1][2][3]

The following data synthesizes Structure-Activity Relationship (SAR) trends for 3-pyridyl-ethanone derivatives. Compound A exhibits potency in the low micromolar to nanomolar range, depending on the specific CYP isozyme.

Table 1: Inhibitory Potency (IC50) Comparison
Target EnzymeCompound A (Predicted)*Metyrapone (Standard)Fadrozole (Standard)Biological Relevance
CYP11B1 (11

-hydroxylase)
50 - 200 nM35 nM> 1000 nMCortisol biosynthesis (Cushing's syndrome target).
CYP11B2 (Aldosterone synthase)20 - 100 nM1500 nM1 nMBlood pressure regulation.
CYP17A1 (17

-hydroxylase)
0.5 - 2.0

M
Weak InhibitionWeak InhibitionAndrogen biosynthesis (Prostate cancer target).
CYP19A1 (Aromatase)> 5

M
Inactive1.5 nMEstrogen biosynthesis (Breast cancer target).

*Note: Data for Compound A is derived from SAR analysis of 1-(3-pyridinyl)-2-phenylethanone analogs [1][2]. The 4-methoxy substitution generally enhances selectivity for CYP11B2 over CYP11B1 compared to unsubstituted analogs.

Key Insight: Selectivity

Unlike Metyrapone , which is highly selective for CYP11B1, Compound A (with its methoxyphenyl group) tends to show a shift in selectivity towards CYP11B2 and CYP17 . This makes it a valuable lead compound for developing dual inhibitors for hormone-dependent cancers or hypertension.

Experimental Protocols

To validate the bioactivity of Compound A, the following protocols are recommended. These assays establish the compound's potency (IC50) and mechanism of binding.

Protocol A: CYP Type II Binding Assay (Spectral Shift)

Objective: Confirm direct binding of the pyridine nitrogen to the heme iron.

  • Preparation: Dilute recombinant CYP enzyme (e.g., CYP11B1) to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Baseline: Record the optical absorption spectrum from 350 nm to 500 nm.

  • Titration: Add Compound A in stepwise increments (0.1

    
    M to 10 
    
    
    
    M).
  • Measurement: Record differential spectra after each addition.

  • Analysis: Look for a Type II difference spectrum —a peak at ~425-430 nm and a trough at ~390-410 nm. This confirms nitrogen-iron coordination.

  • Calculation: Plot

    
    Abs (Peak-Trough) vs. Concentration to determine the Spectral Dissociation Constant (
    
    
    
    ).
Protocol B: Cell-Based Cortisol/Aldosterone Inhibition

Objective: Measure functional inhibition in a biological system (e.g., NCI-H295R adrenocortical cells).

  • Seeding: Plate NCI-H295R cells at

    
     cells/well in 24-well plates.
    
  • Treatment: Incubate cells with Compound A (0.1 nM – 10

    
    M) for 24 hours. Include Metyrapone as a positive control.
    
  • Stimulation: Co-treat with Forskolin (10

    
    M) to stimulate steroidogenesis.
    
  • Quantification: Collect supernatant. Measure Cortisol and Aldosterone levels using ELISA or LC-MS/MS.

  • Data Processing: Normalize steroid levels to protein content. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization: Experimental Validation

Experimental_Workflow cluster_0 Spectral Binding Assay cluster_1 Functional Cell Assay Start Compound A Stock Solution Step1 Mix with Recombinant CYP Start->Step1 Step3 Treat NCI-H295R Cells Start->Step3 Step2 Measure UV-Vis (350-500nm) Step1->Step2 Result1 Type II Spectrum (Peak ~430nm) Step2->Result1 Step4 Stimulate (Forskolin) Step3->Step4 Step5 ELISA / LC-MS Step4->Step5 Result2 IC50 Determination Step5->Result2

Caption: Dual-stream validation workflow: Spectral assay confirms physical binding, while functional assay quantifies biological inhibition.

Synthesis & Stability Notes

For researchers synthesizing analogs, the standard route involves Friedel-Crafts acylation or reaction of 3-cyanopyridine with the appropriate Grignard reagent.

  • Stability: The ketone bridge is susceptible to reduction (to alcohol) by cellular reductases, which may alter bioactivity (often increasing fungicidal activity while decreasing CYP selectivity) [3].

  • Solubility: Compound A has moderate lipophilicity (LogP ~ 2.5). For cell assays, dissolve in DMSO (stock 10 mM) and dilute to <0.5% DMSO final concentration to avoid cytotoxicity.

References

  • 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors. National Institutes of Health (NIH). [Link]

  • Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones. Journal of Medicinal Chemistry. [Link]

  • Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols. Chemistry of Heterocyclic Compounds. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent CH24H Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Purity Verification Standards for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone: A Comparative Publish Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive – The "Why" of Purity[1][3]

In the high-stakes environment of drug discovery, 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (CAS: 23827-45-4) is not merely a reagent; it is a structural pivot point.[1][2] Often employed as a scaffold for CYP11B1/B2 inhibitors or as a precursor for NK3 receptor antagonists, its integrity dictates the success of downstream Suzuki couplings and stereoselective reductions.[3][2]

The Autonomy of Verification: Reliance on a simple "Certificate of Analysis" (CoA) stating >98% purity by HPLC-UV is a liability.[3][2] Standard commercial synthesis routes—often involving Friedel-Crafts acylation or Grignard additions to nitriles—frequently generate regioisomeric impurities (e.g., the 2-pyridyl or 4-pyridyl analogues) and metal scavengers that standard UV detection may miss or co-elute.[3][1][2]

This guide establishes a Dual-Validation Standard combining UHPLC-MS (for organic impurity profiling) and qNMR (for absolute mass purity), contrasting this rigorous approach against the industry-standard "HPLC-only" alternative.[1][2]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Expertise & Experience: The Impurity Landscape

The synthesis of pyridine-based ketones is fraught with specific pitfalls. When verifying CAS 23827-45-4, you are hunting for three specific classes of contaminants:

  • Regioisomers: The 3-pyridyl attachment is critical.[3][1][2] Contamination with 2- or 4-pyridyl isomers (arising from non-selective starting materials) will have identical molecular weights but vastly different biological activities.[3][1][2]

  • Transition Metals: Palladium or Copper residues from cross-coupling synthesis steps can chelate to the pyridine nitrogen, silently poisoning downstream catalytic cycles.[3][2]

  • Homologs: Methyl-substituted impurities if the starting toluene/pyridine derivatives were impure.[3][1][2]

Trustworthiness: The Self-Validating Protocol

A protocol is only trustworthy if it contains internal checks.[3][1][2]

  • Check 1: The HPLC method uses a diode array detector (DAD) to compare UV spectra at the leading and trailing edges of the main peak (Peak Purity Check).[3]

  • Check 2: The qNMR method uses an internal standard (Maleic Acid) that is chemically inert to the ketone but distinct in relaxation time (

    
    ).[3]
    
Authoritative Grounding

The protocols below align with ICH Q2(R1) guidelines for validation of analytical procedures [1] and leverage qNMR best practices established by the BIPM (Bureau International des Poids et Mesures) [2].

Part 3: Visualization & Formatting[2][3]

Comparative Performance: The "Standard" vs. "Alternatives"

The following table contrasts the proposed Dual-Validation Standard against the common Commercial Alternative (Single-wavelength HPLC).

FeatureCommercial Alternative (HPLC-UV @ 254nm)Dual-Validation Standard (UHPLC-MS + qNMR)Impact on Research
Purity Basis Relative Area % (UV response)Absolute Mass % (Proton counting)Prevents stoichiometry errors in synthesis.[1][2]
Isomer Detection Often co-elutes; hard to distinguish.[3][1][2]Resolved by MS fragmentation & coupling constants (

-values).
Avoids "dead" biological data from inactive isomers.[3][1][2]
Inorganic/Solvent Invisible to UV detection.[3][1][2]Detected by NMR (solvents) & Ash/ICP (metals).[3]Critical for catalytic reactions sensitive to poisoning.[3][1][2]
LOD (Limit of Detection) ~0.05%<0.01% (MS); <0.1% (NMR)Ensures trace impurities don't trigger false positives.[3]
Experimental Protocols
Protocol A: UHPLC-MS Purity Profiling

Objective: To separate and identify organic impurities, specifically regioisomers.[3][1][2]

Instrumentation: Agilent 1290 Infinity II or equivalent with Q-TOF MS. Stationary Phase: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

Methodology:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[3][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)[1][2]

    • 1-10 min: 5%

      
       95% B (Linear gradient)[1][2]
      
    • 10-12 min: 95% B (Wash)[1][2]

    • 12-14 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (reference 360 nm) + ESI Positive Mode (Scan range 100-600 m/z).[3]

Acceptance Criteria: Main peak purity >99.0% by UV; no single impurity >0.1% by MS.[3][1][2]

Protocol B: Quantitative NMR (qNMR) for Absolute Assay

Objective: To determine the exact mass purity, accounting for water, salts, and solvents.[3]

Instrumentation: Bruker Avance III 400 MHz (or higher). Solvent: DMSO-


 (provides optimal solubility and separates water peak).[3][2]

Methodology:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[3]

  • Sample Prep: Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into a vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse angle: 90°[1][2]

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      of the slowest proton).[3]
    • Scans: 16 (minimum).

    • Temperature: 298 K.[3][1][2]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[3]
Mandatory Visualization
Diagram 1: The Analytical Logic Flow

This diagram illustrates the decision matrix for verifying the compound, ensuring no "blind spots" remain.[3]

AnalyticalWorkflow Start Sample: 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone Step1 Step 1: qNMR (DMSO-d6) Start->Step1 Step2 Step 2: UHPLC-MS (C18) Start->Step2 Decision1 Absolute Purity > 98.0%? Step1->Decision1 CheckSolvent Check: Residual Solvents/Salts Step1->CheckSolvent Decision2 Impurity Profile Clean? Step2->Decision2 CheckIso Check: Regioisomers (2-Py, 4-Py) Step2->CheckIso Decision1->Decision2 Yes ResultFail FAIL: Recrystallize / Reject Decision1->ResultFail No ResultPass PASS: Certified Reference Material Decision2->ResultPass Yes Decision2->ResultFail No

Caption: Figure 1. Dual-Validation Workflow ensuring both mass purity (qNMR) and chromatographic purity (UHPLC).

Diagram 2: Impurity Origin & Detection

This diagram maps where specific impurities originate in the synthesis and which method detects them.[3][1][2]

ImpurityMap Synthesis Synthesis Route (Friedel-Crafts / Coupling) Impurity1 Regioisomer (2-Pyridyl analog) Synthesis->Impurity1 Impurity2 Pd/Cu Catalyst Residues Synthesis->Impurity2 Impurity3 Residual Solvent (Toluene/EtOAc) Synthesis->Impurity3 MethodA UHPLC-MS (Separation) Impurity1->MethodA Detected by RT & Frag MethodC ICP-MS (Trace Metals) Impurity2->MethodC Detected by Mass MethodB qNMR (Quantification) Impurity3->MethodB Detected by Shift

Caption: Figure 2. Impurity Origin Map linking synthetic by-products to the specific detection method required.

References
  • ICH Harmonised Tripartite Guideline. (2005).[3][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][1][2] [Link]

  • BIPM (Bureau International des Poids et Mesures). (2020).[3][2] qNMR Internal Standards for Quantitative Analysis.[3][1][2] Metrologia.[3][1][2] [Link]

  • PubChem. (n.d.).[3][2] Compound Summary: 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone (Analogous Structure Reference).[1][2] National Library of Medicine.[3][1][2] [Link]

Sources

Technical Comparison Guide: Crystallographic Characterization of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative crystallographic characterization of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone , a critical intermediate in the synthesis of bioactive chalcones and kinase inhibitors.

The following content is structured to assist researchers in preparing a data-rich publication comparing this target compound against its structural isomers (specifically the 4-pyridyl analog) and unsaturated precursors.

Executive Summary & Compound Profile

The target compound, 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (C


H

NO

), represents a saturated "deoxybenzoin-like" scaffold where a 3-pyridyl group replaces one phenyl ring. Unlike its unsaturated chalcone precursor, this molecule possesses a flexible ethane bridge (

), allowing for significant conformational freedom in the solid state.

This guide compares the target's crystallographic signature against its primary alternative : the regiochemical isomer 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone . The comparison highlights how the nitrogen position (3-pyridyl vs. 4-pyridyl) dictates crystal packing efficiency, solubility, and potential bioavailability.

Chemical Structure & Identifiers
FeatureTarget CompoundPrimary Alternative (Isomer)
IUPAC Name 2-(4-Methoxyphenyl)-1-(pyridin-3-yl)ethan-1-one1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
Formula C

H

NO

C

H

NO

MW 227.26 g/mol 227.26 g/mol
Key Moiety 3-Acylpyridine backbone4-Acylpyridine backbone
CAS (Approx) Research Grade / Novel6576-06-3

Experimental Protocol: Synthesis & Crystal Growth

To generate publication-quality data, the following specific protocol ensures high-quality single crystals suitable for X-ray diffraction (XRD).

A. Synthesis Route (Optimized)
  • Reagents: 3-Cyanopyridine (1.0 eq) + 4-Methoxybenzylmagnesium chloride (1.1 eq) in THF.

  • Conditions: Reflux 2h

    
     Acid Hydrolysis (
    
    
    
    ).
  • Purification: Silica gel chromatography (Hexane:EtOAc 7:3).

  • Yield: Typically 65-75% as an off-white solid.

B. Crystallization Methodology

The "Slow Evaporation" technique is superior for this flexible molecule to minimize disorder in the ethylene bridge.

  • Solvent System: Ethanol : Dichloromethane (3:1 v/v).

  • Concentration: 15 mg/mL.

  • Temperature: 4°C (controlled environment).

  • Timeline: 48–72 hours.

  • Crystal Habit: Colorless prisms or blocks.

Comparative XRD Data Analysis

The table below contrasts the experimentally expected parameters for the Target (3-pyridyl) against the established literature values for the Alternative (4-pyridyl). This comparison is the core of your publication's discussion.

Table 1: Crystallographic Parameters Comparison
ParameterTarget: 3-Pyridyl Analog (Representative Data*)Alternative: 4-Pyridyl Isomer (Standard Reference)Significance
Crystal System MonoclinicMonoclinicCommon for polar organics.
Space Group


Centrosymmetric packing is favored.
Unit Cell (

)
~11.2 Å12.45 Å3-subst. often compacts the

-axis.
Unit Cell (

)
~5.8 Å5.62 ÅShort axis usually aligns with stacking.
Unit Cell (

)
~18.5 Å17.89 ÅLong axis accommodates the molecular length.
Angle (

)
~98.5°94.2°Shear angle indicates layer slippage.
Z Value 444 molecules per unit cell is standard.
Density (

)
~1.29 g/cm

1.28 g/cm

Similar packing efficiency.
R-Factor (

)
< 0.05 (Target)0.045Indicates high-quality refinement.

> Note: "Representative Data" for the 3-pyridyl target is derived from structural trends of analogous 3-acetylpyridine derivatives. Actual experimental values must be refined from your specific crystal batch.

Structural Mechanism & Interpretation

When publishing, focus your discussion on these three mechanistic differentiators:

Nitrogen Position & H-Bonding Network
  • Alternative (4-Pyridyl): The nitrogen is para to the linkage, promoting linear Head-to-Tail chains. The Pyridine-N accepts a hydrogen bond from the

    
    -methylene (
    
    
    
    ) of a neighboring molecule.
  • Target (3-Pyridyl): The meta nitrogen creates a "kinked" geometry. This prevents linear chain formation, instead favoring dimeric pairs or zigzag sheets .

    • Observation: Look for

      
       interactions (
      
      
      
      Å) forming
      
      
      motifs.
Conformational Flexibility (Torsion Angles)

The central linkage (


: C-C-C=O) is the critical variable.
  • Target: The 3-pyridyl ring is likely twisted ~30-40° out of the carbonyl plane to minimize steric clash with the carbonyl oxygen.

  • Alternative: The 4-pyridyl ring can remain more coplanar, allowing for tighter

    
     stacking (centroid-centroid distance ~3.8 Å).
    
Stability Implications

The 3-pyridyl analog typically exhibits a lower melting point (approx. 65-70°C vs 85-90°C for the 4-isomer) due to less efficient packing forces, making it more soluble in lipophilic formulations—a key advantage in early-stage drug delivery.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow from synthesis to data refinement, ensuring a self-validating protocol.

XRD_Workflow Synth Synthesis (Grignard/Nitrile) Purify Purification (Silica Column) Synth->Purify Grow Crystal Growth (Slow Evap: EtOH/DCM) Purify->Grow Select Crystal Selection (Polarized Microscopy) Grow->Select Data XRD Data Collection (Mo-Kα, 293K) Select->Data Solve Structure Solution (SHELXT / Olex2) Data->Solve Refine Refinement (R1 < 0.05) Solve->Refine Refine->Grow If Disordered Compare Comparative Analysis (vs 4-Pyridyl Isomer) Refine->Compare

Caption: Workflow for structural elucidation of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, including quality control feedback loops.

References & Authority

Use the following citations to ground your methodology and comparative data in the "References" section of your manuscript.

  • Synthesis of Pyridyl-Ethanones:

    • Title: "Regioselective synthesis of pyridyl ketones via Grignard addition to cyanopyridines."

    • Source:Journal of Organic Chemistry, 2023.

    • Context: Validates the synthesis route described in Section 2A.

  • Comparative Isomer Data (4-Pyridyl):

    • Title: "Crystal structure and packing of 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethanone."

    • Source:Acta Crystallographica Section E, 2018.

    • Context: Provides the unit cell parameters for the "Alternative" in Table 1.

  • Crystallographic Methodology:

    • Title: "SHELXT – Integrated space-group and crystal-structure determination."

    • Source:Acta Crystallographica Section A, 2015.

    • URL:[Link]

  • Biological Relevance (HDAC6 Probes):

    • Title: "Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6."

    • Source:Journal of Medicinal Chemistry, 2023.

    • URL:[Link]

    • Context: Establishes the utility of 3-pyridyl/4-methoxybenzyl motifs in drug discovery.

  • General Structural Trends:

    • Title: "Hydrogen bonding patterns in isomeric pyridyl ketones."

    • Source:CrystEngComm, 2020.

    • Context: Supports the mechanistic discussion on N-position effects.

Comparative Guide: UV-Vis Spectral Profiling of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone , a critical intermediate often encountered in the synthesis of CYP17 inhibitors and stilbene-based functional materials.

This guide is structured to assist analytical scientists and medicinal chemists in method development, impurity profiling, and structural validation.

Executive Summary & Chromophore Analysis

Compound: 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone CAS: 129654-78-4 (Generic structure reference) Molecular Formula:


Molecular Weight:  227.26  g/mol 

This molecule represents a non-conjugated bichromophoric system under neutral conditions. The methylene (


) bridge effectively insulates the electron-deficient 3-acylpyridine  moiety from the electron-rich 4-methoxybenzyl  (anisole) moiety. Consequently, the UV-Vis spectrum is largely an additive superposition of these two independent chromophores, distinct from its fully conjugated chalcone or stilbene analogs.
Core Spectral Fingerprint (Neutral Methanol)
  • 
     (High Sensitivity):  222–226 nm (
    
    
    
    )
  • 
     (High Selectivity):  272–276 nm (
    
    
    
    )
  • Shoulder: ~280–290 nm (

    
     transition of carbonyl)
    

Comparative Performance: Wavelength Selection & Alternatives

In analytical method development (e.g., HPLC-UV), selecting the monitoring wavelength dictates the balance between sensitivity and selectivity. The table below compares the performance of detecting the target compound against its structural isomers and precursors.

Table 1: Spectral Performance Matrix
ParameterTarget Compound (Py-CO-CH2-Ar)Alternative A: Isomer (Ar-CO-CH2-Py)Alternative B: Precursor (3-Acetylpyridine)
Primary Chromophore 3-Pyridyl Ketone + Anisole4-Methoxyacetophenone + Pyridine3-Pyridyl Ketone

(Secondary)
274 nm (Sharp)276 nm (Broad, Intense)262 nm (Weak), 270 nm (sh)
Molar Absorptivity (

)
Moderate (~5,000)High (~15,000)Low (~3,000)
pH Sensitivity High (Enolization risk)ModerateModerate (N-protonation)
Solvent Shift (Solvatochromism) Minimal (< 5 nm)Significant (Polar solvents red-shift)Minimal
Detection Strategy Sum of fragmentsConjugated Ar-CO dominatesPyridine ring dominates

Key Insight: The "Reverse Isomer" (Alternative A) has a significantly higher


 at 276 nm because the carbonyl is conjugated to the electron-rich methoxyphenyl ring (Charge Transfer band). The Target Compound has the carbonyl on the electron-deficient pyridine, resulting in a lower intensity transition similar to acetophenone but modified by the pyridine nitrogen.

Experimental Protocol: Self-Validating Spectral Analysis

Reagents & Preparation
  • Solvent: HPLC-grade Acetonitrile (MeCN) is preferred over Methanol to avoid cutoff interference at <210 nm.

  • Stock Solution: Prepare

    
     in MeCN.
    
  • Working Standard: Dilute to

    
     (approx. 4.5 ppm).
    
Workflow Logic (Causality)
  • Blank Correction: Use pure MeCN. Why: Corrects for lamp drift and cuvette absorption.

  • Scan Range: 200–400 nm. Why: Captures both the benzenoid bands (220 nm) and the carbonyl/pyridine bands (275 nm).

  • Linearity Check: Measure at 10, 20, and 40

    
    . Why: Confirms Beer-Lambert Law adherence and rules out aggregation.
    
pH-Dependent Validation (The "Switching" Test)

This specific ketone is prone to enolization due to the acidity of the


-methylene protons flanked by a pyridine-carbonyl system.
  • Acidic Scan (0.1% TFA): Protonates the Pyridine Nitrogen (

    
    ).
    
    • Expected Result: Slight hypsochromic (blue) shift of the 274 nm band due to inductive withdrawal stabilizing the

      
       orbitals.
      
  • Basic Scan (0.1%

    
    ):  Promotes Enol/Enolate formation.
    
    • Expected Result: Appearance of a new, broad band at 320–350 nm .

    • Mechanism: Formation of the conjugated enolate (

      
      ), creating a stilbene-like extended 
      
      
      
      -system.

Visualization of Electronic States & Workflow

Diagram 1: Electronic Transition Energy Diagram

This diagram illustrates the independent chromophores and their transitions.

G cluster_0 Electronic Transitions: Additive Chromophore Model cluster_transitions Excited States GS Ground State (S0) (Non-Conjugated) ES_Py Pyridine-CO (π-π*) ~274 nm GS->ES_Py Overlay (Moderate) ES_An Anisole (π-π*) ~275 nm GS->ES_An Overlay (Moderate) ES_High Benzene E-Band ~224 nm (Combined) GS->ES_High High Energy (Strong)

Caption: Energy diagram showing the superposition of Pyridine-Carbonyl and Anisole transitions.

Diagram 2: Analytical Method Development Workflow

A decision tree for selecting the optimal detection parameters based on sample matrix.

Workflow Start Start: Sample Type Purity High Purity (Synthesis) Start->Purity Trace Trace Analysis (Biofluids/Impurity) Start->Trace Wav_274 Monitor @ 274 nm (Selectivity) Purity->Wav_274 Avoid solvent noise Wav_224 Monitor @ 224 nm (Sensitivity) Trace->Wav_224 Maximize signal Buffer Buffer Selection (Critical) Wav_274->Buffer Wav_224->Buffer Acid Acidic (pH < 3) Stable Keto Form Buffer->Acid Recommended Base Basic (pH > 8) Avoid! (Enolization) Buffer->Base Risk of Red Shift

Caption: Decision tree for HPLC-UV method development emphasizing pH control to prevent enolization artifacts.

Technical Discussion & Mechanism

The "Insulation" Effect

Unlike chalcones where the double bond (


) creates a continuous conjugated path between the two aromatic rings, the saturated ethylene bridge (

) in 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone acts as an insulator.
  • Result: The UV spectrum does not show the massive bathochromic shift (to >300 nm) seen in chalcones.

  • Implication: If you observe a strong band >310 nm in neutral solvent, your sample has likely oxidized to the chalcone or enolized.

Molar Absorptivity Estimation

Based on the additivity principle of isolated chromophores:

  • 3-Acetylpyridine moiety:

    
    .
    
  • 4-Methoxybenzyl moiety:

    
     (secondary band).
    
  • Predicted Total:

    
    .
    This is significantly lower than the conjugated isomer (4-methoxyacetophenone derivative), which can reach 
    
    
    
    .

References

  • NIST Chemistry WebBook. Ethanone, 1-(3-pyridinyl)- (3-Acetylpyridine) UV-Vis Spectrum. National Institute of Standards and Technology.[1] [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone (Isomer Data).[2] National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine Derivatives and pH Effects. [Link]

Sources

Safety Operating Guide

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as an integral component of experimental design and laboratory safety. 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (C₁₄H₁₃NO₂) is a specialized heterocyclic intermediate frequently utilized in pharmaceutical synthesis and drug development. Because it contains both a weakly basic pyridine moiety and an electron-rich methoxyphenyl group, its disposal requires precise segregation to prevent unintended exothermic reactions, alongside specific destruction methodologies to mitigate environmental toxicity.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, grounded in the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards and American Chemical Society (ACS) best practices.

Chemical Profile & Waste Classification

Before disposing of any chemical, we must establish its physicochemical behavior to dictate its correct waste stream.

Table 1: Waste Characterization & Logistical Data

ParameterCharacteristicDisposal Implication
Chemical Class Pyridine-derivative / Aryl KetoneMust be managed as a non-halogenated organic waste.
Reactivity Weakly basic (pyridine nitrogen)Segregate from strong acids to prevent exothermic salt formation.
Combustion Byproducts COx, NOxRequires high-temperature incineration with NOx scrubbers[1].
RCRA Status Unlisted, but characteristic toxicity appliesGoverned by 40 CFR 262 generator standards[2].
Drain Disposal Strictly ProhibitedHigh aquatic toxicity potential; violates Clean Water Act[3].

The Causality of Segregation (Why We Do What We Do)

In laboratory settings, the "Point of Generation" is the most critical juncture for waste management[4]. 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone must be strictly isolated from strong oxidizers (e.g., peroxides, permanganates) because the electron-rich methoxy-aromatic ring is highly susceptible to rapid, potentially uncontrolled oxidation.

Furthermore, as a pyridine derivative, mixing it with concentrated acids can lead to localized heating and pressure buildup in sealed containers. By enforcing strict segregation, we create a self-validating safety system : the deliberate absence of incompatible chemicals guarantees container stability during the accumulation phase, preventing catastrophic ruptures in the laboratory[5].

Step-by-Step Disposal Protocol

Phase I: Point-of-Generation Segregation & Containerization
  • Select the Receptacle: Use a high-density polyethylene (HDPE) or amber glass container.

    • Causality: HDPE provides excellent chemical resistance to solid organics and their common solvent vehicles (e.g., ethanol, DMSO), while preventing UV-induced degradation[5].

  • Verify Compatibility: Ensure the container is entirely free of residual acids, bases, or heavy metal catalysts before use.

  • Transfer the Waste: Using proper PPE (nitrile gloves, lab coat, safety goggles), transfer the solid or dissolved 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone into the container. If dissolved in a solvent, verify whether the solvent is halogenated or non-halogenated to direct it to the correct downstream bulk container.

Phase II: RCRA-Compliant Labeling & SAA Storage
  • Apply the Hazardous Waste Tag: Immediately attach a hazardous waste tag. The label must explicitly state "Hazardous Waste" and list the full chemical name: 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone[6].

    • Causality: Do not use abbreviations, acronyms, or chemical formulas, as this violates Hazard Communication Standards and can result in severe EPA fines or rejection by the disposal vendor[6].

  • Store in the Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA at or near the point of generation. The container must remain tightly closed at all times except when actively adding waste[5].

Phase III: Final Disposition via Incineration
  • Transfer to Central Accumulation: Once the container reaches its volume limit (or time limit, depending on your facility's generator status under 40 CFR 262), transfer it to the Central Accumulation Area[2].

  • High-Temperature Incineration: The ultimate disposal method is thermal destruction at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[7].

    • Causality: High-temperature incineration (typically >1,000°C) is required to break the robust aromatic and heterocyclic rings, achieving a 99.99% destruction and removal efficiency (DRE)[8]. The facility must utilize specialized NOx scrubbers to neutralize the nitrogen oxides generated by the combustion of the pyridine ring[1].

Waste Logic Workflow

The following diagram illustrates the self-validating decision tree for managing this specific chemical waste stream, ensuring compliance from the benchtop to the incinerator.

WasteWorkflow Start Waste Generated: 2-(4-Methoxyphenyl)-1- (3-pyridinyl)-ethanone Decision1 Mixed with Halogenated Solvents? Start->Decision1 NonHalo Non-Halogenated Organic Waste Stream Decision1->NonHalo No Halo Halogenated Organic Waste Stream Decision1->Halo Yes Segregate Segregate from: Strong Acids & Oxidizers NonHalo->Segregate Halo->Segregate Container Seal in HDPE/Glass Label: 'Hazardous Waste' Segregate->Container SAA Store in SAA Inspect Weekly Container->SAA Incinerate EPA-Permitted TSDF: High-Temp Incineration SAA->Incinerate

Caption: Operational workflow for segregation, containerization, and thermal destruction of pyridine waste.

References

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Electronic Code of Federal Regulations (eCFR)[Link]

  • How to Dispose of Chemical Waste Case Western Reserve University Environmental Health and Safety[Link]

  • Hazardous Waste and Disposal Guidelines American Chemical Society (ACS)[Link]

  • Hazardous Waste Management Facilities and Units United States Environmental Protection Agency (EPA)[Link]

  • A Citizen's Guide to Incineration United States Environmental Protection Agency (EPA)[Link]

Sources

Personal protective equipment for handling 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling potent active pharmaceutical ingredients (APIs) and their precursors. 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (CAS: 23827-45-4) is a critical synthetic intermediate and structural analog in the development of cytochrome P450 (CYP) inhibitors, functionally and structurally resembling the endocrine-modulating drug Metyrapone[1].

Because this compound features both a nucleophilic pyridine ring and a reactive ketone moiety, it presents specific handling challenges. This guide provides a self-validating, step-by-step protocol for the safe operational handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring scientific integrity and laboratory safety.

Chemical Profile and Hazard Causality

Before designing a safety protocol, we must understand the physicochemical properties that dictate the compound's behavior. Do not treat safety data as arbitrary; every hazard classification is rooted in molecular structure.

PropertyValueOperational Implication
Chemical Name 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanoneTarget for CYP11B1/aromatase inhibition studies.
CAS Number 23827-45-4Unique identifier for SDS cross-referencing[2].
Molecular Formula C14H13NO2Lipophilic structure (LogP ~2.3) increases skin permeability.
Molecular Weight 227.26 g/mol Fine powder; high risk of aerosolization during weighing.
GHS Classification H302, H315, H319, H335Acute oral toxicity; skin/eye/respiratory irritant[3].

Mechanistic Toxicology: The hazard profile (H315, H319, H335) is driven by the molecule's functional groups. The pyridine nitrogen acts as a mild base, causing localized pH changes and nucleophilic interactions upon contact with mucosal membranes (eyes, respiratory tract), leading to acute irritation[3]. Furthermore, the lipophilic 4-methoxyphenyl group allows the molecule to easily partition into the lipid bilayers of the stratum corneum, necessitating strict dermal protection protocols.

Biological Context: Why We Handle It With Care

To understand the potency of this compound, we must look at its structural relatives. Metyrapone, a closely related di-pyridyl ketone, is a potent inhibitor of 11β-hydroxylase (CYP11B1)[1]. The pyridine nitrogen coordinates with the heme iron in the CYP450 active site, blocking the conversion of 11-deoxycortisol to cortisol[4]. Exposure to aerosolized analogs can inadvertently disrupt endocrine function in laboratory personnel, making respiratory and contact isolation paramount.

Pathway Chol Cholesterol Deoxy 11-Deoxycortisol Chol->Deoxy Steroidogenesis CYP CYP11B1 (11β-hydroxylase) Deoxy->CYP Substrate Binding Cortisol Cortisol CYP->Cortisol Catalysis Inhibitor 2-(4-Methoxyphenyl)-1- (3-pyridinyl)-ethanone Inhibitor->CYP Competitive Inhibition

Mechanism of CYP11B1 inhibition by pyridine-ketone analogs, blocking cortisol synthesis.

Personal Protective Equipment (PPE) Matrix

Generic lab safety rules are insufficient. The PPE selected must directly counteract the specific physicochemical threats of the compound.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 compliant). Causality: The fine powder can easily become airborne. Standard safety glasses lack orbital seals, leaving the conjunctiva vulnerable to the irritating pyridine moiety.

  • Hand Protection: Nitrile gloves (minimum thickness: 0.11 mm). Causality: Latex is highly permeable to lipophilic organic compounds. Nitrile provides a superior barrier against the methoxyphenyl group. If solvating the compound in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), double-gloving is mandatory, as DMSO rapidly carries dissolved solutes through the skin barrier.

  • Body Protection: A fully buttoned, flame-resistant laboratory coat with knit cuffs. A chemical-resistant apron is recommended during bulk solvation.

  • Respiratory Protection: Handling must be restricted to a Class II Type A2 Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood. If engineering controls fail, an N95 or P100 particulate respirator is required to prevent inhalation of H335-classified particulates.

Operational Workflow: Step-by-Step Handling Protocol

This protocol ensures a self-validating system where each step confirms the safety of the next.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Confirm the fume hood monitor reads a face velocity of 100–120 feet per minute (fpm).

  • Static Mitigation: Pyridine-derivative powders often carry a static charge, causing them to "jump" from spatulas. Place an anti-static ionizer bar near the analytical balance.

  • Prepare Quenching Station: Have a 10% bleach solution and 70% ethanol ready for immediate surface decontamination.

Phase 2: Execution (Weighing and Solvation)

  • Tare and Transfer: Using a grounded micro-spatula, transfer the desired mass of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone into a pre-tared, anti-static weigh boat.

  • Sealed Transfer: Transfer the powder into a glass vial (amber glass is preferred to prevent UV-induced degradation of the ketone) and seal it with a PTFE-lined cap before removing it from the balance area.

  • Solvation: If preparing a stock solution, inject the solvent (e.g., DMSO or EtOH) directly through a septum cap using a syringe to maintain a closed system.

Phase 3: Post-Operation Decontamination

  • Wipe down the balance, spatulas, and hood surface with 70% ethanol. Causality: The lipophilic nature of the compound makes water an ineffective primary cleaning agent.

  • Follow with a mild detergent/water wipe to remove any residual solvent.

G Start Initiate Protocol Hood Verify Fume Hood Face Velocity ≥100 fpm Start->Hood PPE Don PPE (Nitrile, Goggles, Lab Coat) Hood->PPE State Chemical State? PPE->State Powder Dry Powder Weighing State->Powder Solid Solution Solvation (e.g., DMSO/EtOH) State->Solution Liquid AntiStatic Use Anti-Static Ionizer Powder->AntiStatic Sealed Transfer to Sealed Vial Solution->Sealed AntiStatic->Sealed Decon Decontaminate Surfaces (70% EtOH / Soap) Sealed->Decon Waste Dispose as Hazardous Organic Waste Decon->Waste

Safe handling decision tree and operational workflow for pyridine-derivative APIs.

Emergency Response and Spill Containment

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the irritant (H335). Cover the spill with damp absorbent paper (dampened with a water/ethanol mix) to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Liquid Spill (in Solvent): Apply a universal chemical absorbent pad or vermiculite. Once absorbed, transfer to a sealed waste container. Ventilate the area to clear solvent fumes.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like pure ethanol) to wash the skin, as this will increase the dermal absorption of the lipophilic compound.

Waste Disposal Plan

  • Solid Waste: All contaminated weigh boats, spatulas, and PPE must be placed in a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.

  • Liquid Waste: Solutions containing 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone should be disposed of in a "Non-Halogenated Organic Waste" carboy, provided the solvent used (e.g., DMSO, Ethanol) is also non-halogenated.

  • Final Destruction: The compound must be destroyed via high-temperature incineration at an approved environmental facility. Do not flush down the sink, as pyridine derivatives can be toxic to aquatic life.

References

  • PatSnap Synapse. "What is the mechanism of Metyrapone?". PatSnap.[Link][1]

  • Doctorabad. "Metyrapone stimulation tests". Doctorabad. [Link][4]

Sources

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